3-Allylquinoline
Description
Significance of the Quinoline (B57606) Core in Chemical Sciences
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences. sci-hub.seresearchgate.net Its unique structural and electronic properties have made it a subject of intense research and a key building block in the synthesis of a wide array of functional molecules. sci-hub.seresearchgate.netrsc.org
Ubiquity of the Quinoline Moiety in Complex Molecular Architectures
The quinoline ring system is a prevalent feature in a vast number of natural products, particularly alkaloids, and synthetic compounds. sci-hub.sersc.org Its presence is noted in various pharmacologically active agents, demonstrating its versatility and importance in medicinal chemistry. nih.govresearchgate.net The adaptability of the quinoline nucleus allows for its incorporation into intricate molecular designs, contributing to the development of novel therapeutic agents. sci-hub.sescbt.com
Role of Quinolines as Privileged Heterocyclic Scaffolds
In medicinal chemistry, the quinoline framework is recognized as a "privileged scaffold". sci-hub.seresearchgate.netrsc.orgnih.gov This term signifies its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of biological activities. sci-hub.senih.govnih.gov Quinoline derivatives have been extensively studied and have shown a wide range of pharmacological properties. sci-hub.sersc.orgnih.gov The development of new drugs often involves the use of the quinoline nucleus as a starting point for chemical modification and optimization. sci-hub.seresearchgate.net
Importance of Allylic Functionalization in Organic Synthesis
Allylic functionalization represents a powerful set of reactions in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The strategic introduction of functional groups at the allylic position of a molecule is a key step in the synthesis of complex natural products and pharmaceuticals. sioc-journal.cn
Allyl Group as a Versatile Synthon
The allyl group is a highly versatile building block, or "synthon," in organic synthesis. acs.org Its utility stems from the reactivity of the double bond and the adjacent sp³-hybridized carbon, which can participate in a wide variety of chemical transformations. sioc-journal.cnacs.org Allylsilanes, for instance, are important reagents that combine the reactivity of alkenes and metal-allyl compounds, making them valuable in modern organic synthesis. acs.org The allyl group's ability to act as a 1,1-dipole synthon further expands its synthetic applications. thieme.dethieme.dethieme-connect.com
Challenges and Opportunities in Selective Allylation of Nitrogen-Containing Heterocycles
The selective allylation of nitrogen-containing heterocycles presents both challenges and opportunities for synthetic chemists. researchgate.netresearchgate.netthieme-connect.com Achieving regioselectivity in the alkylation of heterocycles with multiple potential reaction sites can be difficult and often results in a mixture of products. researchgate.net However, the development of new catalytic systems, including those based on transition metals like palladium and rhodium, has opened up new avenues for the efficient and selective functionalization of these important scaffolds. sioc-journal.cnrsc.orgsnnu.edu.cn The direct C-H functionalization of heterocycles is an area of active research, aiming to provide more atom- and step-economical synthetic routes. researchgate.netresearchgate.net Additive-free palladium-catalyzed α-allylation of imine-containing heterocycles has been reported as a mild and efficient method. acs.org
Historical Context and Evolution of Research on 3-Allylquinoline and its Derivatives
The synthesis of quinoline and its derivatives has a long history, with classical named reactions such as the Skraup, Doebner-Von Miller, and Friedländer syntheses being foundational methods. sci-hub.sersc.org Over time, research has evolved to include more modern and efficient techniques, such as transition-metal-catalyzed reactions and multicomponent reactions (MCRs). rsc.orgmdpi.comrsc.orgresearchgate.netnih.gov
Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features for this compound |
| ¹H NMR | Signals corresponding to the protons on the quinoline ring system and the allyl group would be expected. The aromatic protons would appear in the downfield region, while the protons of the allyl group (vinyl and methylene) would be in the upfield region. |
| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core and the three carbons of the allyl group would be observed. The chemical shifts would be indicative of the aromatic and aliphatic nature of the carbon atoms. nobraintoosmall.co.nz |
| Infrared (IR) | Characteristic absorption bands for C-H stretching in the aromatic ring and the alkene group, C=C stretching for both the aromatic system and the allyl double bond, and C=N stretching of the quinoline ring would be present. nobraintoosmall.co.nz |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₁N). Fragmentation patterns would likely involve the loss of the allyl group or other characteristic fragments of the quinoline ring. nobraintoosmall.co.nz |
Note: The predicted data is based on general spectroscopic principles and may not represent the exact values for this compound.
Current Research Landscape and Future Directions in this compound Chemistry
The functionalization of quinoline at the C3-position with an allyl group yields this compound, a compound of growing interest. Research into its synthesis and potential applications highlights the ongoing innovation in heterocyclic chemistry.
The current research landscape is primarily focused on developing efficient synthetic routes to access this compound and its derivatives. Traditional methods for creating quinolines often require harsh conditions, but modern catalysis offers milder and more selective alternatives. rsc.orgacgpubs.org One notable method involves a palladium-catalyzed, one-pot reaction using aryl azides. globethesis.com This process can be tuned to selectively produce 3-allylquinolines by adjusting the substituents on the allylating agent. globethesis.com Another innovative approach utilizes a hypervalent iodine reagent, phenyliodine bis(trifluoroacetate) (PIFA), to mediate an intramolecular olefin amidation reaction. researchtrends.net In a specific case, starting from an N-methoxyamide precursor, this reaction yields this compound with complete chemoselectivity. researchtrends.net
| Method | Key Reagents/Catalyst | Precursor Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Pd(PPh₃)₄, K₃PO₄ | Aryl azide (B81097) and substituted allyl compound | globethesis.com |
| PIFA-Mediated Olefin Amidation | PIFA, TFEA | N-methoxyamide | researchtrends.net |
Future directions in the chemistry of this compound are aimed at broadening its synthetic utility and exploring its potential in various applications. A primary goal is the development of even more sustainable and atom-economical synthetic methods, potentially utilizing earth-abundant metal catalysts or metal-free conditions to reduce environmental impact. rsc.org
Furthermore, the reactivity of the allyl group in this compound itself presents a frontier for further research. This functional group is a gateway for subsequent chemical modifications. Future work will likely focus on leveraging this reactivity for:
Complex Molecule Synthesis: Using the allyl group as a starting point for multi-step syntheses to build intricate molecular scaffolds for pharmaceutical or material science applications.
Late-Stage Functionalization: Developing methods to modify the allyl group on an already complex quinoline derivative, allowing for the rapid generation of compound libraries to screen for biological activity.
Catalysis: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts, where the quinoline nitrogen and the allyl's π-system could coordinate with metals.
As researchers continue to devise novel strategies for C-H functionalization and explore the reactivity of established motifs, this compound is positioned to be a valuable building block in the ongoing quest for new functional molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-prop-2-enylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h2-4,6-9H,1,5H2 |
InChI Key |
BSHYDOZSHUDNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Allylquinoline and Its Structural Analogues
Transition Metal-Catalyzed Allylation Strategies
Transition metal catalysis has emerged as a frontline area of research for the selective C-H functionalization of the quinoline (B57606) core. This approach offers atom- and step-economical pathways to complex structures. rsc.orgresearchgate.net
Palladium-Catalyzed C-H Bond Allylation
Palladium catalysis is a widely employed method for C-H functionalization, offering versatility in bond-forming transformations under mild conditions. nih.gov
Direct C(3)-H bond allylation of quinolines has been a challenging endeavor due to the inherent reactivity preferences of the quinoline ring. While C2 and C4 positions are often more readily functionalized through nucleophilic metallation, C3 functionalization typically requires electrophilic metallation processes. nih.gov
Recent reports have highlighted methods for the direct C(3)-H allylation of pyridines, which can be extended to quinoline derivatives. One such method involves a tandem borane (B79455) and palladium catalysis for enantioselective C(3)-H allylation. This process proceeds via borane-catalyzed hydroboration to generate dihydropyridines, followed by palladium-catalyzed enantioselective allylation with allylic esters, and subsequent air oxidation to yield the C(3)-allylated products. researchgate.netresearchgate.net This strategy enables the introduction of an allylic group at the C3 position with excellent regio- and enantioselectivities. researchgate.netresearchgate.net
Another approach, although not specifically allylation, outlines a method for direct C(3)-H alkylation and alkenylation of quinolines under redox-neutral and transition-metal-free conditions. This multi-step sequence involves 1,4-dearomative addition, C3 functionalization, and elimination or transalkylation to produce 3-alkylated/alkenylated quinolines. researchgate.netresearchgate.net
Ligands play a crucial role in controlling the regioselectivity of palladium-catalyzed C-H activation reactions. nih.govehu.es In the context of quinoline functionalization, achieving selectivity at specific C-H bonds, especially those distal from the nitrogen atom, is a significant challenge. acs.org
For instance, while many palladium-catalyzed C-H functionalization methods for quinoline N-oxides typically show high C2 selectivity, specific ligand-free conditions or the presence of certain additives can lead to unusual C8 selectivity, as observed in arylation reactions. acs.org The choice of ligands can influence the C-H cleavage step, affecting both site and stereoselectivity. nih.govsnnu.edu.cn
Palladium-catalyzed C-H activation reactions typically involve catalytic cycles that include C-H bond cleavage, often followed by nucleophilic addition and re-oxidation of the catalyst. mdpi.com
A common mechanistic pathway involves a Pd(II)/Pd(0) catalytic cycle. This cycle begins with a C-H cleavage step, which can be a concerted metalation-deprotonation (CMD) type, forming a Pd(II) intermediate. This intermediate then undergoes transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) species. The Pd(0) catalyst is then reoxidized by an external oxidant to complete the cycle. snnu.edu.cn
In some cases, a Pd(II)/Pd(IV) catalytic cycle has been implicated, particularly when acidic solvents are used. acs.orgutrgv.edu For example, in palladium-catalyzed C-H arylation of quinoline N-oxides, C8 cyclopalladation has been identified as a turnover-limiting step in the catalytic cycle. acs.orgutrgv.edu The electronic effects of substituents on the quinoline core can influence the rate of these reactions, with electron-donating groups accelerating the C-H bond activation step, suggesting an electrophilic character of the palladium catalyst. utrgv.edu
The mechanism for palladium-catalyzed allylation of quinolines can involve the incorporation of an allyl ligand into the quinoline framework, particularly in reactions involving aryl azides. globethesis.com
Ligand-Controlled Regioselectivity in Pd-Catalysis
Rhodium-Catalyzed Allylations
Rhodium catalysts have been extensively utilized for C-H bond activation and functionalization of various arenes and heteroarenes. researchgate.net
The C(8)-H functionalization of quinoline N-oxides is particularly challenging due to its remote position from the directing N-oxide group. However, significant progress has been made in achieving site-selective C(8)-H allylation using rhodium catalysis. rsc.orgrsc.org
The N-oxide functionality in quinoline N-oxides serves as a traceless directing group, facilitating the activation of the C(8)-H bond. rsc.orgresearchgate.net Rh(III)-catalyzed C8-allylation of quinoline N-oxides has been successfully accomplished using vinylcyclopropanes as an allyl source, demonstrating excellent diastereoselectivity even at room temperature. rsc.orgrsc.org This process involves sequential C-H/C-C activation. rsc.orgrsc.org
Mechanistic studies suggest that the reaction proceeds through the generation of an active Rh(III)-species, which activates the C(8)-H bond of the quinoline N-oxide to form a five-membered rhodacycle intermediate. rsc.orgacs.orgacs.org Subsequent π-chelation of the allyl source (e.g., vinylcyclopropane) with the rhodium center and migratory insertion leads to a seven-membered metallacycle. rsc.orgacs.org Protonation of this intermediate then yields the C8-allylated product and regenerates the Rh(III) catalyst. rsc.orgacs.orgacs.org The C-H activation step might be the rate-determining step in these reactions. rsc.org
Other rhodium-catalyzed C8-alkylation reactions of quinoline N-oxides with maleimides and acrylates further highlight the ability of Rh(III) to achieve high C8-selectivity. acs.orgacs.orgfigshare.com
β-Hydride versus β-Hydroxy Elimination in Rh-Catalysis
Rhodium-catalyzed reactions are pivotal in organic synthesis, often involving intricate mechanistic pathways such as β-hydride and β-hydroxy elimination. Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), is a well-known example of a rhodium complex widely employed for the hydrogenation of alkenes and other hydrofunctionalization reactions. wikipedia.orgfishersci.ca In the context of allylic functionalization, the competition between β-hydride and β-hydroxy elimination pathways can dictate the selectivity and outcome of the reaction. While direct examples specifically detailing this competition for 3-allylquinoline synthesis are not explicitly detailed in the provided search results, the general principles of these eliminations are crucial in designing rhodium-catalyzed C-C bond forming reactions. β-hydride elimination, for instance, is a common deactivation pathway in many catalytic cycles, leading to alkene formation, whereas β-hydroxy elimination, if controlled, could be part of a productive catalytic cycle involving allylic alcohols or their derivatives. The precise control over these elimination processes is essential for achieving desired regioselectivity and preventing side reactions in the synthesis of complex molecules.
Asymmetric Rhodium-Catalyzed Allylic Alkylation Approaches
Asymmetric rhodium-catalyzed allylic alkylation is a powerful tool for constructing chiral centers and is highly relevant for synthesizing enantiomerically enriched this compound derivatives. Recent advancements have demonstrated the utility of chiral cyclopentadienyl (B1206354) (Cp) ligands in enabling highly enantioselective rhodium(III)-catalyzed C-H allylations, particularly exemplified with benzamides. epfl.ch This methodology involves the direct functionalization of C-H bonds with allylating reagents, offering an atom-economical route to allylated products. The use of chiral ligands on the rhodium center is critical for inducing asymmetry, leading to the formation of specific enantiomers of the allylated products. The success of such approaches for benzamides suggests a strong potential for their application to quinoline scaffolds, where a directing group on the quinoline nitrogen could facilitate regioselective C-H activation at the 3-position, followed by asymmetric allylic alkylation.
Cobalt-Catalyzed C-H Bond Functionalization for Allylquinoline Synthesis
Cobalt-catalyzed C-H bond functionalization has emerged as an attractive and cost-effective alternative to precious metal catalysis for the synthesis of heterocyclic compounds. chim.itsnnu.edu.cn This approach offers a powerful and atom-economical method for the late-stage diversification of organic compounds. chim.it Specifically, monoanionic, bidentate-auxiliary-directed, cobalt-catalyzed C-H bond functionalization has proven to be a very useful tool in organic synthesis, including the functionalization of C(sp2)-H bonds. nih.gov This is highly relevant for the direct allylation of quinoline rings.
Cationic CpCo(III) catalysts have been developed as economical alternatives to their rhodium counterparts for C-H activation reactions. snnu.edu.cn A generally accepted catalytic pathway for CpCo(III)-catalyzed C-H activation involves a carboxylate ligand facilitating C-H metalation through a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn The presence of a chiral Cp ligand on the cobalt center can effectively control the selectivity of addition steps, enabling diastereoselective and highly enantioselective C-H functionalization. epfl.ch This demonstrates the potential for Cp*Co(III)-catalyzed methodologies to achieve asymmetric allylation of quinoline derivatives by directing C-H activation and subsequent incorporation of an allyl moiety.
Directed C-H allylation using allyl carbonates and alcohols as allyl sources is a promising strategy for synthesizing allylquinolines. Allyl carbonates are widely utilized in Tsuji-Trost allylation reactions, where they promote the formation of various nucleophiles such as carbanions, boronates, phosphides, amides, and alkoxides. wikipedia.org They act as in situ nucleophiles, potentially increasing reaction rates compared to allyl acetate. wikipedia.org Allyl alcohol itself is a precursor to many specialized compounds and can serve as a raw material for synthesis. fishersci.co.uk In the context of cobalt catalysis, the aminoquinoline moiety can act as a directing group, facilitating the ortho-functionalization of sp2 C-H bonds with alkenes. chim.it This principle can be extended to allylation, where allyl carbonates or alcohols could serve as the alkene source for directed C-H allylation, leading to the formation of this compound.
Cp*Co(III)-Catalyzed Methodologies
Iridium-Catalyzed Reductive β-Alkylation of Quinoline Derivatives
Iridium catalysts are known for their utility in various transformations, including C-H activation and hydrofunctionalization reactions. nih.gov While specific examples of iridium-catalyzed reductive β-alkylation leading directly to this compound are not detailed in the provided search results, iridium complexes are precursors to catalysts used in homogeneous catalysis. wikipedia.org Iridium(III) complexes, for instance, have been explored for intramolecular asymmetric allylic dearomatization reactions of related heterocyclic systems like benzoxazoles, benzothiazoles, and benzimidazoles. Reductive β-alkylation of quinoline derivatives would involve the addition of an alkyl (or allyl) group to the β-position of the quinoline ring, often accompanied by reduction of the aromaticity. The development of such methodologies using iridium could offer novel pathways for constructing complex quinoline structures with precise control over regioselectivity and stereochemistry.
Transition Metal-Free Approaches to this compound Synthesis
The development of transition metal-free synthetic methodologies is highly desirable due to concerns regarding metal contamination, cost, and toxicity. These approaches often rely on organocatalysis, radical chemistry, or strong acid/base catalysis.
Radical-Mediated Allylation Protocols
Radical-mediated processes offer a powerful route for C-H functionalization, including allylation, under mild conditions. rsc.org
External Oxidant-Free Alkylation of Quinoline Derivatives
A significant advancement in transition metal-free synthesis involves the external oxidant-free alkylation of quinoline and pyridine (B92270) derivatives. This strategy allows the direct alkylation of heteroaromatics under mild conditions without the need for an external oxidant. rsc.orgresearchgate.net A preliminary mechanistic study suggests that these reactions likely proceed via an intermolecular hydrogen atom transfer (HAT) process. rsc.org
While the specific allylation to form this compound via an external oxidant-free radical pathway is still an active area of research, recent work has shown direct C3-H alkylation and alkenylation of quinolines with enones under redox-neutral and transition-metal-free conditions. nih.gov This method involves a three-step sequence: 1,4-dearomative addition, C3 functionalization, and elimination or transalkylation, leading to 3-alkylated/alkenylated quinolines. nih.gov This represents a promising avenue for the synthesis of this compound, as allylation is a specific type of alkenylation.
Another example of transition metal-free quinoline synthesis involves the direct conversion of β-O-4 model compounds, which proceeds via a one-pot cascade reaction involving C-O bond cleavage, dehydrogenation, aldol (B89426) condensation, and C-N bond formation. nih.gov Although not directly related to allylation, it emphasizes the feasibility of constructing quinoline rings without transition metals. Similarly, an indirect Friedländer synthesis of quinolines from alcohols, catalyzed by a base and free of transition metals, has been reported. nih.gov
Table 1: Summary of Catalytic Methods for Quinoline Functionalization
| Catalyst Type | Reaction Type / Substrate | Outcome / Relevance to this compound | Key Conditions | Yields | Citation |
| Copper | Cyclization of o-azidobenzaldehyde and nitro-olefins | Synthesis of 3-nitroquinolines (C3 functionalization) | Solvent-free, 110°C, Ar | Good to excellent | researchgate.net |
| Copper | Enantioselective alkynylation of quinolones | C-C bond formation on quinolones | CuI (10 mol%), chiral P,N ligand, toluene, low temp. | Moderate to good | acs.org |
| Iron | Oxidative cross-coupling of phenols and 3-alkyloxindoles | C-C bond formation on oxindoles (analogous to quinolines) | FeCl₃, t-BuOOt-Bu, 1,2-dichloroethane, 70°C | Selective | mdpi.com |
| Iron | Enyne cross-coupling | C-C bond formation (conjugated enynes) | FeCl₃ (0.5-1 mol%), LiBr | High to excellent | organic-chemistry.org |
| Manganese | Synthesis of quinolines from γ-amino alcohols and ketones | Construction of quinoline framework | Cationic Mn(I) complexes (0.5-5.0 mol%) | Good | rsc.org |
| Manganese | Visible light-initiated quinoline synthesis | Quinoline ring formation via cascade reaction | [Mn(L1H)(CO)₃Br] photocatalyst, visible light, ambient | Broad scope | ntu.edu.sg |
| Lanthanum Triflate | Synthesis of tetrahydroquinazolinone derivatives of N-allylquinolones | Reactions involving N-allylquinolone precursors | La(OTf)₃, room temperature | Excellent | researchgate.netresearchgate.net |
| Transition Metal-Free | External oxidant-free alkylation of quinoline derivatives | Direct alkylation via radical HAT | Mild conditions | Efficient | rsc.orgresearchgate.net |
| Transition Metal-Free | Direct C3-H alkylation/alkenylation of quinolines with enones | C3-H functionalization (relevant to allylation) | Redox-neutral, one-pot/two-pot | Regio- and stereoselective | nih.gov |
Radiation-Induced Alkylation Methods
Radiation-induced alkylation offers a distinct approach to functionalizing quinoline derivatives. This method typically involves gamma-irradiation of quinoline and its derivatives in alcoholic solutions. The process leads to alkylation primarily at the 2- or 4-positions of the pyridine ring. Hydroxyalkyl radicals, generated from the radiolysis of the alcohol solvent, play a crucial role as key intermediates in these radiation-induced alkylation reactions. scilit.com
While direct examples of this compound synthesis via this specific method are not extensively documented, the general principle involves the generation of reactive species, such as solvent-derived peroxyl radicals, from the interaction of ionizing radiation with solvent molecules. nih.govmdpi.com These radicals can then participate in selective oxidation or alkylation processes. For instance, studies have shown that radiation-induced substitution of trifluoromethyl-containing groups (CF3CH2- and CF3CH(OH)-) for hydrogen atoms in pyridine and pyrimidine (B1678525) rings can occur, albeit in low yields. scilit.com This highlights the potential, though perhaps limited, for introducing allyl groups through radical pathways initiated by radiation.
Hypervalent Iodine Reagent-Enabled Transformations
Hypervalent iodine(III) reagents have emerged as powerful and environmentally benign alternatives to heavy metal reagents in organic synthesis due to their low toxicity, ready availability, ease of handling, and impressive functional group tolerance. researchtrends.netchim.itle.ac.ukarkat-usa.org These reagents facilitate a wide array of oxidative transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, making them valuable tools for constructing heterocyclic compounds. chim.itarkat-usa.orgorganic-chemistry.orgnih.gov
PIFA-Assisted Intramolecular Olefin Amidation Reactions
Phenyliodine(III)-bis(trifluoroacetate) (PIFA) is a commonly utilized hypervalent iodine reagent that promotes efficient intramolecular electrophilic cyclization reactions. organic-chemistry.org This method is particularly advantageous for the synthesis of nitrogen-containing heterocycles, including those that could serve as precursors or structural analogues to this compound. The key step in PIFA-assisted intramolecular olefin amidation involves the oxidation of a nitrogen atom by the I(III) reagent, forming an electronically deficient intermediate. This intermediate is subsequently trapped by an olefinic fragment, leading to cyclization. researchtrends.net
While direct synthesis of this compound via PIFA-assisted intramolecular olefin amidation of a pre-existing allyl group is not explicitly detailed, this methodology is widely applicable to the formation of various functionalized nitrogen-containing heterocycles. researchtrends.netorganic-chemistry.org The ability of PIFA to mediate the cyclization of alkynylamides and alkynyl carboxylic acids to form pyrrolidinone and lactone skeletons, respectively, demonstrates its utility in constructing cyclic systems with nitrogen and oxygen atoms. organic-chemistry.org This metal-free protocol offers a sustainable and functional group-tolerant approach for synthesizing complex nitrogen heterocycles. organic-chemistry.org
Organocatalytic Strategies
Organocatalysis, which utilizes small organic molecules as catalysts, provides a powerful and often enantioselective approach to chemical transformations, offering advantages such as metal-free conditions and high selectivity.
Chiral Dipeptide-Phosphonium Salt Catalysis
Chiral dipeptide-phosphonium salt catalysts have shown promise in facilitating highly regio- and stereoselective cascade reactions for the construction of complex heterocyclic molecules. researchgate.netresearchgate.net These bifunctional catalysts can control the regio- and stereoselectivities of transformations, often through multiple hydrogen-bonding interactions. researchgate.net
In the context of quinoline synthesis, dipeptide-phosphonium salt catalysis has been employed in the regio- and enantioselective γ-allylic alkylation of quinolines. researchgate.netresearchgate.net This method allows for the synthesis of 2-alkenylquinolines from 2-allylquinolines and α,β-unsaturated aldehydes, proceeding with high regioselectivity and enantioselectivity, and demonstrating broad functional group tolerance. researchgate.netresearchgate.net While the direct synthesis of this compound using this method is not explicitly stated, the principle of allylic alkylation on quinoline scaffolds, guided by these chiral catalysts, suggests a potential avenue for introducing allyl groups at specific positions with controlled stereochemistry. Recent advancements also highlight the use of dipeptide-phosphonium salts in the asymmetric construction of axially chiral pyrazole-based phosphorus frameworks, demonstrating their versatility in creating complex chiral architectures. sioc-journal.cnnih.gov
Phosphoric Acid Catalysis for Enantioselective Cycloaddition
Chiral phosphoric acids are recognized as highly efficient organocatalysts for a diverse range of enantioselective transformations, including cycloaddition reactions. beilstein-journals.orgmdpi.com Their ability to activate substrates through hydrogen bonding and Brønsted acid catalysis enables the construction of complex chiral molecules with high enantioselectivity. researchgate.netbeilstein-journals.org
For quinoline derivatives, chiral phosphoric acid catalysis has been applied in enantioselective cycloaddition reactions. For instance, a chiral-phosphoric-acid-catalyzed enantioselective cycloaddition and eliminative aromatization sequence has been reported for the helicoselective and convergent construction of indolohelicenoids. researchgate.net This method allows for fine control by adjusting reaction temperature and has been shown to achieve high enantio- and diastereoselectivity. researchgate.net Furthermore, chiral phosphoric acids have been crucial in the enantioselective epoxidation of alkenyl aza-heteroarenes, leading to chiral α-azaheteroaryl oxiranes with high stereocontrol. researchgate.net While direct examples of this compound synthesis via this specific cycloaddition are not detailed, the broader application of chiral phosphoric acid catalysis in enantioselective cycloadditions involving nitrogen-containing heterocycles and olefins suggests its potential for future development in synthesizing chiral this compound derivatives or related structures. nih.govmdpi.com
Annulation and Cyclization Reactions Leading to this compound
Annulation and cyclization reactions are fundamental strategies for constructing cyclic systems, including the quinoline core. These reactions often involve the formation of new rings through intramolecular or intermolecular bond formations.
Various annulation strategies have been developed for quinoline synthesis. For example, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.commdpi.com This reaction, catalyzed by methanesulfonic acid (MSA) and NaI, proceeds under mild conditions and accommodates diverse substrates, yielding 3-acylquinolines efficiently. mdpi.commdpi.com While this specifically yields 3-acylquinolines, the annulation approach to the 3-position is relevant.
Another notable annulation strategy for 3-substituted quinolines involves a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgorganic-chemistry.org In this reaction, DMSO serves as a nonadjacent dual-methine synthon, providing two carbon atoms to the quinoline pyridine ring. organic-chemistry.org This method offers a straightforward and efficient route to 3-arylquinolines, demonstrating the versatility of annulation reactions in constructing the quinoline framework with specific substituents at the 3-position. organic-chemistry.org
Cyclization reactions also play a significant role. For instance, palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate has been developed for the one-step synthesis of allylated quinolines and isoquinolines. rsc.org This method allows for the regioselective synthesis of allyl- and diallyl-substituted quinolines, with the regioselectivity depending on the substituents at the R1 and R4 positions. rsc.org This direct allylation method is highly relevant for the synthesis of this compound, as it explicitly introduces allyl groups onto the quinoline scaffold.
Electrophilic cyclization of N-(2-alkynyl)anilines has also been shown to synthesize a wide variety of substituted quinolines under mild conditions. nih.gov This 6-endo-dig cyclization, promoted by electrophiles such as ICl, I2, Br2, PhSeBr, and p-O2NC6H4SCl, affords 3-halogen-, selenium-, and sulfur-containing quinolines. nih.gov While this method introduces heteroatom-containing groups at the 3-position, it illustrates a general cyclization strategy that could potentially be adapted or modified for the introduction of allyl groups.
Further examples of cyclization leading to quinoline derivatives include the ring-opening and cyclization of aziridines for the synthesis of 3-substituted quinolines, promoted by triflic acid (TfOH). nih.gov Additionally, intramolecular imine formation of aldehydes and anilines, following the irradiation of aryl azides, can lead to 2-substituted quinolines. nih.gov These diverse annulation and cyclization strategies underscore the broad range of synthetic approaches available for constructing the quinoline nucleus and introducing specific functionalities, including allyl groups, at desired positions.
Formal [4+2] Annulation Reactions
Formal [4+2] annulation reactions represent a powerful strategy for the construction of quinoline derivatives, including those with functionalities at the C3 position. These reactions typically involve the cycloaddition of a four-atom component with a two-atom component, leading to the formation of the quinoline heterocycle. The versatility of this approach lies in the diverse range of starting materials and catalytic systems that can be employed to achieve high regioselectivity and efficiency.
One notable example involves the Rh(III)-catalyzed oxidative [4+2] annulation. This methodology has been successfully applied to the synthesis of functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines through the reaction of 2-arylquinoxalines and 2-aryl-2H-indazoles with allyl alcohols rsc.org. While not directly yielding this compound, this approach demonstrates the utility of allyl alcohols as two-atom components in annulation reactions to introduce allyl functionalities into complex quinoline-like systems. The mechanism typically involves C-H activation and subsequent cyclization, offering a broad substrate scope and good to high yields rsc.org.
Another significant pathway is the palladium-catalyzed oxidative cyclization of aryl allyl alcohol with anilines, which provides a straightforward route to various quinoline derivatives mdpi.com. This redox-neutral protocol avoids the need for external acids, bases, or additives and exhibits broad functional group tolerance, including electron-withdrawing groups such as nitryl and trifluoromethyl mdpi.com. This method is particularly relevant as it directly utilizes an allyl alcohol moiety to contribute to the quinoline core, suggesting potential for derivatization to this compound.
Furthermore, transition metal-free protocols have emerged for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils mdpi.commdpi.com. Catalyzed by methanesulfonic acid (MSA) and NaI, this ring-opening/reconstruction strategy is characterized by its mild conditions, high yields, and broad substrate scope mdpi.com. Although it yields 3-acylquinolines, the underlying annulation principles involving anthranils and enaminones could be adapted or provide insights for the synthesis of 3-allyl analogues by modifying the enaminone component.
The 2-azidobenzaldehyde-based [4+2] annulation is another versatile strategy for synthesizing 3-substituted quinolines. This approach often involves sequential condensation and cyclization reactions. For instance, the ring-opening and cyclization of aziridines have been utilized for the synthesis of 3-substituted quinolines, where a trifluoromethanesulfonic acid (TfOH)-promoted denitrogenation of an azide (B81097) group leads to intermediates that undergo cyclization with aziridines nih.gov. This highlights the potential for introducing diverse substituents, including allyl groups, at the C3 position through judicious choice of aziridine (B145994) or other two-atom components.
Table 1: Representative Formal [4+2] Annulation Strategies for Quinoline Synthesis
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| Rh(III)-catalyzed Oxidative Annulation | 2-Arylquinoxalines / 2-Aryl-2H-indazoles, Allyl Alcohols | Rh(III) catalyst | Functionalized benzo[a]phenazines, indazolo[2,3-a]quinolines (Allyl group incorporation) | Good to High | rsc.org |
| Pd-catalyzed Oxidative Cyclization | Aryl Allyl Alcohol, Aniline | Palladium catalyst | Quinoline derivatives (Direct allyl precursor) | High | mdpi.com |
| Transition Metal-Free Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines (3-Substituted quinolines) | High | mdpi.commdpi.com |
| 2-Azidobenzaldehyde-based [4+2] Annulation (via Aziridines) | 2-Azidobenzaldehydes, Aziridines | TfOH | 3-Substituted quinolines (General 3-substitution) | Not specified | nih.gov |
Aza-Michael Addition and Intramolecular Annulation Pathways
Aza-Michael addition reactions, often coupled with subsequent intramolecular annulation, provide a robust and atom-economical route for constructing quinoline derivatives. This strategy typically involves the nucleophilic addition of a nitrogen-containing species (aza-Michael donor) to an activated alkene or alkyne (Michael acceptor), followed by an intramolecular cyclization to form the heterocyclic ring.
A prominent example demonstrating this pathway is the transition metal-free synthesis of 3-acylquinolines from enaminones and anthranils mdpi.commdpi.com. In this protocol, an aza-Michael addition initiates the reaction, where the enaminone acts as a Michael acceptor, and a nitrogen-containing intermediate, derived from anthranil (B1196931), serves as the nucleophile. The subsequent intramolecular annulation, facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI), leads to the formation of the quinoline core with an acyl group at the C3 position mdpi.com. The proposed mechanism involves MSA activation of the enaminone, followed by reaction with anthranil to generate an intermediate that undergoes intramolecular cyclization mdpi.com. This strategy's efficiency and broad substrate scope highlight its potential for synthesizing various 3-substituted quinolines.
Another related approach involves the synthesis of 1,2,3,4-tetrahydroquinolines through quinidine-catalyzed regio- and enantioselective formal [4+2]-cycloadditions of 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates with N-tosyl-2-methylenebut-3-enoates oaepublish.com. This reaction proceeds via an in situ formation of chiral nitrogen-containing dipolar intermediates, followed by a ring-opening/Michael addition/annulation cascade oaepublish.com. While yielding tetrahydroquinolines, the underlying principle of Michael addition followed by annulation is highly relevant. The high asymmetric induction achieved in such reactions underscores the precision possible with organocatalytic systems in constructing complex quinoline frameworks oaepublish.com.
The intramolecular aza-Michael reaction is also a key step in certain pyrazole (B372694) syntheses involving allylic hydrazines, which undergo heating-induced intramolecular aza-Michael reaction and cyclization, followed by oxidative aromatization researchgate.net. Although this example is for pyrazoles, it illustrates the general principle of intramolecular aza-Michael additions leading to cyclic products, a concept transferable to quinoline synthesis if appropriate precursors are designed. For this compound, this could involve precursors where the allyl group is strategically positioned to participate in or be retained after an intramolecular aza-Michael addition and subsequent cyclization.
Table 2: Aza-Michael Addition and Intramolecular Annulation Pathways for Quinoline Derivatives
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| Aza-Michael Addition & Intramolecular Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines | High | mdpi.commdpi.com |
| Organocatalytic Formal [4+2] Annulation (Cascade) | 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates, N-tosyl-2-methylenebut-3-enoates | Quinidine | 1,2,3,4-Tetrahydroquinolines (Chiral induction) | High | oaepublish.com |
Friedländer-Type Condensations for Quinoline Scaffolds (general context)
Friedländer condensation is a classical and highly versatile method for the synthesis of quinoline derivatives, dating back to 1882. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone containing an active methylene (B1212753) group, followed by intramolecular cyclization and dehydration to form the quinoline ring system researchgate.netmdpi.com. The simplicity and broad applicability of the Friedländer reaction have made it a cornerstone in quinoline synthesis.
The general mechanism involves the initial formation of an imine between the amino group of the o-aminoaryl aldehyde/ketone and the carbonyl group of the active methylene compound. Subsequently, an intramolecular aldol-type condensation occurs, followed by dehydration, leading to the fully aromatic quinoline scaffold researchgate.net. This reaction is particularly useful for synthesizing 2,3-disubstituted quinolines, depending on the nature of the active methylene compound used.
While the traditional Friedländer condensation might not directly yield this compound in a single step without specific modifications, its principles are fundamental to understanding quinoline formation. Modifications and advancements have broadened its scope, often incorporating new catalytic systems or reaction conditions to improve efficiency and selectivity. For instance, some variations might involve the use of different carbonyl partners or amino components to introduce specific functionalities. The reaction's utility lies in its ability to readily form the bicyclic quinoline structure, which can then be further functionalized or synthesized from precursors that already bear the desired allyl group. The Friedländer reaction serves as a foundational method, and many modern annulation strategies can be viewed as advanced or modified versions that overcome some of its limitations, such as harsh reaction conditions or limited substrate scope for complex functionalities like allyl groups researchgate.netmdpi.com.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly atom-economical and efficient synthetic strategies that involve three or more reactants combining in a single step to form a complex product. For the synthesis of quinoline derivatives, MCRs offer significant advantages by minimizing purification steps, reducing waste, and enabling rapid access to diverse chemical libraries.
Several MCRs have been developed for quinoline scaffolds, often involving anilines, aldehydes, and various carbon sources. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) has been reported to yield 3-arylquinolines in high yields organic-chemistry.org. In this specific annulation, arylamines contribute two carbon atoms and one nitrogen atom, arylaldehydes provide one carbon atom, and DMSO serves as a source for two nonadjacent methine (=CH-) units organic-chemistry.org. This demonstrates how complex quinoline structures can be assembled from simple, readily available building blocks. The ability to introduce a C3 substituent (aryl in this case) through such a multi-component approach suggests its potential for adaptation to introduce an allyl group at the C3 position.
Another MCR approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K2S2O8, to provide 4-arylquinolines organic-chemistry.org. While this yields 4-arylquinolines, it further illustrates the versatility of DMSO as a C1 synthon in MCRs for quinoline synthesis. The concept of using readily available components to build the quinoline core is central to MCRs.
Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a broad range of 2,4-disubstituted quinolines under mild conditions organic-chemistry.org. This MCR tolerates diverse functional groups and offers a flexible route to quinoline derivatives. The use of propargyl alcohols as a component could be particularly interesting for introducing unsaturated functionalities that could later be modified to an allyl group or serve as a direct precursor in the synthesis of this compound analogues.
Table 3: Multi-Component Reaction Approaches for Quinoline Synthesis
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| [3+1+1+1] Annulation | Arylamines, Arylaldehydes, DMSO | Not specified | 3-Arylquinolines | Very good | organic-chemistry.org |
| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | 4-Arylquinolines | Not specified | organic-chemistry.org |
| Pd-catalyzed Annulation | o-Iodo-anilines, Propargyl Alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | Good | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The increasing awareness of environmental impact in chemical synthesis has led to a strong emphasis on implementing green chemistry principles. For the synthesis of this compound and its analogues, this translates to developing methodologies that minimize waste, reduce energy consumption, avoid hazardous reagents, and promote the use of renewable resources. Key areas of focus include catalysis and solvent-free or less hazardous solvent systems.
Nanocatalysis and Heterogeneous Catalysis
Nanocatalysis and heterogeneous catalysis offer significant advantages in green chemistry due to their reusability, ease of separation from reaction mixtures, and often enhanced catalytic activity and selectivity compared to their homogeneous counterparts. These catalysts can reduce the amount of waste generated and simplify purification processes.
In the context of quinoline synthesis, the application of heterogeneous catalysts is gaining traction. For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions organic-chemistry.org. This method utilizes molecular oxygen as a green oxidant, aligning with principles of sustainable synthesis. Similarly, a reusable phenalenyl-based photocatalyst mediates oxidative dehydrogenation of saturated N-heterocycles, including quinoline derivatives, using molecular oxygen organic-chemistry.org. While these examples focus on the final aromatization step, the development of heterogeneous catalysts for the initial bond-forming reactions leading to this compound is an active area of research.
Nanocatalysts, with their high surface area-to-volume ratio, can offer improved catalytic efficiency and enable reactions under milder conditions. For instance, metal nanoparticles (e.g., palladium, copper, nickel) supported on various materials (e.g., carbon, metal oxides, polymers) can act as highly efficient catalysts for C-C and C-N bond formations crucial for quinoline synthesis. The ability to recover and reuse these catalysts multiple times significantly reduces the environmental footprint of the synthetic process. The development of specific nanocatalytic systems for the direct allylation of quinoline precursors or for annulation reactions that introduce the allyl group in a green manner is a promising direction.
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) is a powerful green chemistry tool that significantly reduces reaction times, enhances reaction rates, and often improves yields and purity compared to conventional heating methods. The rapid and efficient heating provided by microwaves can lead to accelerated reaction kinetics, making it an attractive technique for the synthesis of complex organic molecules like this compound.
The benefits of MAS stem from its ability to directly heat the reaction mixture, leading to uniform heating and avoiding thermal gradients often encountered in conventional heating. This can facilitate reactions that are otherwise sluggish or require harsh conditions. For quinoline synthesis, MAS has been successfully applied to various condensation and cyclization reactions. For example, Friedländer-type condensations and other annulation reactions can often be performed more efficiently under microwave irradiation, leading to shorter reaction times and sometimes higher yields.
While specific data tables detailing microwave-assisted synthesis of this compound itself were not found in the provided search results, the general applicability of MAS to quinoline synthesis is well-established in the literature. Its potential for this compound synthesis lies in accelerating the key bond-forming steps, such as C-C and C-N bond formations, involved in the annulation or cyclization pathways. This could involve, for instance, accelerating the condensation steps in modified Friedländer reactions or the cyclization steps in multi-component reactions, thereby contributing to a more energy-efficient and environmentally friendly synthetic route. The rapid nature of MAS also allows for high-throughput screening of reaction conditions, which can further optimize the synthesis of this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15299497 |
| Anthranil | 10972 |
| Enaminone | (General class, no single CID) |
| Methanesulfonic acid (MSA) | 6052 |
| Sodium Iodide (NaI) | 23668194 |
| 2-Arylquinoxaline | (General class, no single CID) |
| 2-Aryl-2H-indazole | (General class, no single CID) |
| Allyl alcohol | 7909 |
| Aniline | 790 |
| o-Iodoaniline | 7001 |
| Propargyl alcohol | 7891 |
| Dimethyl sulfoxide (DMSO) | 679 |
| Potassium persulfate (K2S2O8) | 24599 |
| 2-Azidobenzaldehyde | 13619586 |
| Aziridine | 9226 |
| Trifluoromethanesulfonic acid (TfOH) | 69931 |
| 1,2,3,4-Tetrahydroquinoline (B108954) | 7062 |
| Quinidine | 441071 |
| Benzo[a]phenazine | 10170 |
| Indazolo[2,3-a]quinoline | (General class, no single CID) |
| 3-Acylquinoline | (General class, no single CID) |
| 3-Arylquinoline | (General class, no single CID) |
| 4-Arylquinoline | (General class, no single CID) |
| 2,4-Disubstituted quinoline | (General class, no single CID) |
| Cobalt oxide | (Various forms, e.g., Co3O4: 16211470) |
| Phenalenyl | 162153 |
| 2-Methylenebut-3-enoate | (General class, no single CID) |
| N-Tosyl-2-methylenebut-3-enoate | (General class, no single CID) |
| 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylate | (General class, no single CID) |
| Pyrazole | 9253 |
| Hydrazine | 9083 |
Note on PubChem CIDs: For general classes of compounds (e.g., "Enaminone," "2-Arylquinoxaline," "3-Acylquinoline"), a single PubChem CID is not applicable as they represent a broad category of derivatives. Where possible, a representative or parent CID is provided, or it is noted as a general class.##
The quinoline scaffold is a ubiquitous heterocyclic system found in numerous natural products and synthetic compounds, exhibiting diverse applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of this compound, a specific derivative featuring an allyl group at the C3 position, presents unique challenges and opportunities for developing advanced synthetic methodologies. This article delves into sophisticated reaction pathways that enable the construction of this compound and its structural analogues, focusing on atom-economical and regioselective approaches.
Formal [4+2] Annulation Reactions
Formal [4+2] annulation reactions represent a powerful strategy for the construction of quinoline derivatives, including those with functionalities at the C3 position. These reactions typically involve the cycloaddition of a four-atom component with a two-atom component, leading to the formation of the quinoline heterocycle. The versatility of this approach lies in the diverse range of starting materials and catalytic systems that can be employed to achieve high regioselectivity and efficiency.
One notable example involves the Rh(III)-catalyzed oxidative [4+2] annulation. This methodology has been successfully applied to the synthesis of functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines through the reaction of 2-arylquinoxalines and 2-aryl-2H-indazoles with allyl alcohols rsc.org. While not directly yielding this compound, this approach demonstrates the utility of allyl alcohols as two-atom components in annulation reactions to introduce allyl functionalities into complex quinoline-like systems. The mechanism typically involves C-H activation and subsequent cyclization, offering a broad substrate scope and good to high yields rsc.org.
Another significant pathway is the palladium-catalyzed oxidative cyclization of aryl allyl alcohol with anilines, which provides a straightforward route to various quinoline derivatives mdpi.com. This redox-neutral protocol avoids the need for external acids, bases, or additives and exhibits broad functional group tolerance, including electron-withdrawing groups such as nitryl and trifluoromethyl mdpi.com. This method is particularly relevant as it directly utilizes an allyl alcohol moiety to contribute to the quinoline core, suggesting potential for derivatization to this compound.
Furthermore, transition metal-free protocols have emerged for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils mdpi.commdpi.com. Catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI), this ring-opening/reconstruction strategy is characterized by its mild conditions, high yields, and broad substrate scope mdpi.com. Although it yields 3-acylquinolines, the underlying annulation principles involving anthranils and enaminones could be adapted or provide insights for the synthesis of 3-allyl analogues by modifying the enaminone component.
The 2-azidobenzaldehyde-based [4+2] annulation is another versatile strategy for synthesizing 3-substituted quinolines. This approach often involves sequential condensation and cyclization reactions. For instance, the ring-opening and cyclization of aziridines have been utilized for the synthesis of 3-substituted quinolines, where a trifluoromethanesulfonic acid (TfOH)-promoted denitrogenation of an azide group leads to intermediates that undergo cyclization with aziridines nih.gov. This highlights the potential for introducing diverse substituents, including allyl groups, at the C3 position through judicious choice of aziridine or other two-atom components.
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| Rh(III)-catalyzed Oxidative Annulation | 2-Arylquinoxalines / 2-Aryl-2H-indazoles, Allyl Alcohols | Rh(III) catalyst | Functionalized benzo[a]phenazines, indazolo[2,3-a]quinolines (Allyl group incorporation) | Good to High | rsc.org |
| Pd-catalyzed Oxidative Cyclization | Aryl Allyl Alcohol, Aniline | Palladium catalyst | Quinoline derivatives (Direct allyl precursor) | High | mdpi.com |
| Transition Metal-Free Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines (3-Substituted quinolines) | High | mdpi.commdpi.com |
| 2-Azidobenzaldehyde-based [4+2] Annulation (via Aziridines) | 2-Azidobenzaldehydes, Aziridines | TfOH | 3-Substituted quinolines (General 3-substitution) | Not specified | nih.gov |
Aza-Michael Addition and Intramolecular Annulation Pathways
Aza-Michael addition reactions, often coupled with subsequent intramolecular annulation, provide a robust and atom-economical route for constructing quinoline derivatives. This strategy typically involves the nucleophilic addition of a nitrogen-containing species (aza-Michael donor) to an activated alkene or alkyne (Michael acceptor), followed by an intramolecular cyclization to form the heterocyclic ring.
A prominent example demonstrating this pathway is the transition metal-free synthesis of 3-acylquinolines from enaminones and anthranils mdpi.commdpi.com. In this protocol, an aza-Michael addition initiates the reaction, where the enaminone acts as a Michael acceptor, and a nitrogen-containing intermediate, derived from anthranil, serves as the nucleophile. The subsequent intramolecular annulation, facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI), leads to the formation of the quinoline core with an acyl group at the C3 position mdpi.com. The proposed mechanism involves MSA activation of the enaminone, followed by reaction with anthranil to generate an intermediate that undergoes intramolecular cyclization mdpi.com. This strategy's efficiency and broad substrate scope highlight its potential for synthesizing various 3-substituted quinolines.
Another related approach involves the synthesis of 1,2,3,4-tetrahydroquinolines through quinidine-catalyzed regio- and enantioselective formal [4+2]-cycloadditions of 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates with N-tosyl-2-methylenebut-3-enoates oaepublish.com. This reaction proceeds via an in situ formation of chiral nitrogen-containing dipolar intermediates, followed by a ring-opening/Michael addition/annulation cascade oaepublish.com. While yielding tetrahydroquinolines, the underlying principle of Michael addition followed by annulation is highly relevant. The high asymmetric induction achieved in such reactions underscores the precision possible with organocatalytic systems in constructing complex quinoline frameworks oaepublish.com.
The intramolecular aza-Michael reaction is also a key step in certain pyrazole syntheses involving allylic hydrazines, which undergo heating-induced intramolecular aza-Michael reaction and cyclization, followed by oxidative aromatization researchgate.net. Although this example is for pyrazoles, it illustrates the general principle of intramolecular aza-Michael additions leading to cyclic products, a concept transferable to quinoline synthesis if appropriate precursors are designed. For this compound, this could involve precursors where the allyl group is strategically positioned to participate in or be retained after an intramolecular aza-Michael addition and subsequent cyclization.
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| Aza-Michael Addition & Intramolecular Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines | High | mdpi.commdpi.com |
| Organocatalytic Formal [4+2] Annulation (Cascade) | 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates, N-tosyl-2-methylenebut-3-enoates | Quinidine | 1,2,3,4-Tetrahydroquinolines (Chiral induction) | High | oaepublish.com |
Friedländer-Type Condensations for Quinoline Scaffolds (general context)
Friedländer condensation is a classical and highly versatile method for the synthesis of quinoline derivatives, dating back to 1882. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone containing an active methylene group, followed by intramolecular cyclization and dehydration to form the quinoline ring system researchgate.netmdpi.com. The simplicity and broad applicability of the Friedländer reaction have made it a cornerstone in quinoline synthesis.
The general mechanism involves the initial formation of an imine between the amino group of the o-aminoaryl aldehyde/ketone and the carbonyl group of the active methylene compound. Subsequently, an intramolecular aldol-type condensation occurs, followed by dehydration, leading to the fully aromatic quinoline scaffold researchgate.net. This reaction is particularly useful for synthesizing 2,3-disubstituted quinolines, depending on the nature of the active methylene compound used.
While the traditional Friedländer condensation might not directly yield this compound in a single step without specific modifications, its principles are fundamental to understanding quinoline formation. Modifications and advancements have broadened its scope, often incorporating new catalytic systems or reaction conditions to improve efficiency and selectivity. For instance, some variations might involve the use of different carbonyl partners or amino components to introduce specific functionalities. The reaction's utility lies in its ability to readily form the bicyclic quinoline structure, which can then be further functionalized or synthesized from precursors that already bear the desired allyl group. The Friedländer reaction serves as a foundational method, and many modern annulation strategies can be viewed as advanced or modified versions that overcome some of its limitations, such as harsh reaction conditions or limited substrate scope for complex functionalities like allyl groups researchgate.netmdpi.com.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly atom-economical and efficient synthetic strategies that involve three or more reactants combining in a single step to form a complex product. For the synthesis of quinoline derivatives, MCRs offer significant advantages by minimizing purification steps, reducing waste, and enabling rapid access to diverse chemical libraries.
Several MCRs have been developed for quinoline scaffolds, often involving anilines, aldehydes, and various carbon sources. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) has been reported to yield 3-arylquinolines in high yields organic-chemistry.org. In this specific annulation, arylamines contribute two carbon atoms and one nitrogen atom, arylaldehydes provide one carbon atom, and DMSO serves as a source for two nonadjacent methine (=CH-) units organic-chemistry.org. The ability to introduce a C3 substituent (aryl in this case) through such a multi-component approach suggests its potential for adaptation to introduce an allyl group at the C3 position.
Another MCR approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K2S2O8, to provide 4-arylquinolines organic-chemistry.org. While this yields 4-arylquinolines, it further illustrates the versatility of DMSO as a C1 synthon in MCRs for quinoline synthesis. The concept of using readily available components to build the quinoline core is central to MCRs.
Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a broad range of 2,4-disubstituted quinolines under mild conditions organic-chemistry.org. This MCR tolerates diverse functional groups and offers a flexible route to quinoline derivatives. The use of propargyl alcohols as a component could be particularly interesting for introducing unsaturated functionalities that could later be modified to an allyl group or serve as a direct precursor in the synthesis of this compound analogues.
| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |
| [3+1+1+1] Annulation | Arylamines, Arylaldehydes, DMSO | Not specified | 3-Arylquinolines | Very good | organic-chemistry.org |
| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | 4-Arylquinolines | Not specified | organic-chemistry.org |
| Pd-catalyzed Annulation | o-Iodo-anilines, Propargyl Alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | Good | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The increasing awareness of environmental impact in chemical synthesis has led to a strong emphasis on implementing green chemistry principles. For the synthesis of this compound and its analogues, this translates to developing methodologies that minimize waste, reduce energy consumption, avoid hazardous reagents, and promote the use of renewable resources. Key areas of focus include catalysis and solvent-free or less hazardous solvent systems.
Nanocatalysis and Heterogeneous Catalysis
Nanocatalysis and heterogeneous catalysis offer significant advantages in green chemistry due to their reusability, ease of separation from reaction mixtures, and often enhanced catalytic activity and selectivity compared to their homogeneous counterparts. These catalysts can reduce the amount of waste generated and simplify purification processes.
In the context of quinoline synthesis, the application of heterogeneous catalysts is gaining traction. For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions organic-chemistry.org. This method utilizes molecular oxygen as a green oxidant, aligning with principles of sustainable synthesis. Similarly, a reusable phenalenyl-based photocatalyst mediates oxidative dehydrogenation of saturated N-heterocycles, including quinoline derivatives, using molecular oxygen organic-chemistry.org. While these examples focus on the final aromatization step, the development of heterogeneous catalysts for the initial bond-forming reactions leading to this compound is an active area of research.
Nanocatalysts, with their high surface area-to-volume ratio, can offer improved catalytic efficiency and enable reactions under milder conditions. For instance, metal nanoparticles (e.g., palladium, copper, nickel) supported on various materials (e.g., carbon, metal oxides, polymers) can act as highly efficient catalysts for C-C and C-N bond formations crucial for quinoline synthesis. The ability to recover and reuse these catalysts multiple times significantly reduces the environmental footprint of the synthetic process. The development of specific nanocatalytic systems for the direct allylation of quinoline precursors or for annulation reactions that introduce the allyl group in a green manner is a promising direction.
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) is a powerful green chemistry tool that significantly reduces reaction times, enhances reaction rates, and often improves yields and purity compared to conventional heating methods. The rapid and efficient heating provided by microwaves can lead to accelerated reaction kinetics, making it an attractive technique for the synthesis of complex organic molecules like this compound.
The benefits of MAS stem from its ability to directly heat the reaction mixture, leading to uniform heating and avoiding thermal gradients often encountered in conventional heating. This can facilitate reactions that are otherwise sluggish or require harsh conditions. For quinoline synthesis, MAS has been successfully applied to various condensation and cyclization reactions. For example, Friedländer-type condensations and other annulation reactions can often be performed more efficiently under microwave irradiation, leading to shorter reaction times and sometimes higher yields.
While specific data tables detailing microwave-assisted synthesis of this compound itself were not found in the provided search results, the general applicability of MAS to quinoline synthesis is well-established in the literature. Its potential for this compound synthesis lies in accelerating the key bond-forming steps, such as C-C and C-N bond formations, involved in the annulation or cyclization pathways. This could involve, for instance, accelerating the condensation steps in modified Friedländer reactions or the cyclization steps in multi-component reactions, thereby contributing to a more energy-efficient and environmentally friendly synthetic route. The rapid nature of MAS also allows for high-throughput screening of reaction conditions, which can further optimize the synthesis of this compound.
Ultrasound-Promoted Reactions
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a "green" alternative to conventional heating methods. Sonochemical reactions often proceed with enhanced reaction rates, higher yields, improved selectivity, and under milder conditions, thereby reducing energy consumption and reaction times. researchgate.netnih.govnih.gov The benefits stem from acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid, which generates localized hot spots, high pressures, and shear forces, facilitating chemical transformations.
While specific reports on the direct ultrasound-promoted synthesis of this compound are not extensively detailed in the literature, the technique has been successfully applied to the synthesis of numerous quinoline derivatives and their analogues. For instance, the synthesis of chromeno[4,3-b]quinolin-6-ones has been achieved efficiently using ultrasound irradiation. A catalyst-free protocol involved the reaction of 4-chloro-3-formylcoumarin and anilines in ethanol (B145695) under 33 KHz ultrasound irradiation, completing the reaction within 15 minutes and yielding 94–97% of the desired products. nih.gov Similarly, ultrasound-assisted methods have been employed for the rapid synthesis of piperidinyl-quinoline acylhydrazones, achieving excellent yields in 4–6 minutes at room temperature in absolute ethanol. mdpi.com
Furthermore, ultrasound irradiation has been shown to significantly improve the synthesis of hybrid quinoline structures, such as those anchored with 4-R-benzenesulfonamide moieties. For both N-acylation and metal complexation steps, ultrasound assistance led to higher yields, a dramatic decrease in reaction time (up to 150-fold for complexation), and a reduction in the amount of solvent required, highlighting its eco-friendly nature. nih.govnih.gov The synthesis of quinoline-imidazole derivatives also benefits from ultrasound-assisted N-alkylation, showing superior reaction times, energy efficiency, and yields compared to conventional thermal methods. rsc.org These examples demonstrate the broad applicability and advantages of ultrasound in accelerating and greening the synthesis of diverse quinoline scaffolds.
Table 1: Representative Ultrasound-Promoted Quinoline Derivative Syntheses
| Product Class | Starting Materials | Conditions | Reaction Time | Yield (%) | Citation |
| Chromeno[4,3-b]quinolin-6-ones | 4-Chloro-3-formylcoumarin, Anilines | 33 KHz Ultrasound, Ethanol, Catalyst-free | 15 min | 94–97 | nih.gov |
| Piperidinyl-quinoline Acylhydrazones | Quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ultrasound, Absolute Ethanol, Room Temperature | 4–6 min | Excellent | mdpi.com |
| Hybrid Quinoline-Sulfonamide Complexes | 8-Aminoquinoline derivatives, Metal salts | Ultrasound (N-acylation, Complexation) | Significantly reduced | Higher | nih.govnih.gov |
| Hybrid Quinoline-Imidazole Derivatives | Imidazole, Alkylating agents | Ultrasound (N-alkylation) | Reduced | High | rsc.org |
| 3-Substituted 4-Chloroquinolines | 4-Chloro-3-formylquinoline, Nonstabilized ylides | Ultrasound-assisted Wittig reaction | Not specified | High | semanticscholar.org |
Solvent-Free or Environmentally Benign Solvent Systems
The principles of green chemistry advocate for the minimization or elimination of hazardous solvents, recognizing their significant environmental and economic impacts. researchgate.netacs.org Solvent-free reactions, or those employing environmentally benign solvents, offer substantial advantages such as reduced waste generation, lower energy consumption, improved safety, and simplified product isolation. researchgate.netspuvvn.edu
Many synthetic routes to quinoline derivatives have been adapted to solvent-free or green solvent conditions. The Friedländer reaction, a classical method for quinoline synthesis, has seen advancements utilizing solvent-free conditions, often coupled with microwave irradiation or heterogeneous catalysts. For instance, the synthesis of N-allylquinolone derivatives has been efficiently achieved through microwave-induced one-pot three-component reactions under solvent-free conditions, yielding products in excellent yields within a very short time. Current time information in Bangalore, IN. Similarly, various polysubstituted quinolines have been synthesized via Friedländer condensation under solvent-free conditions using nanocatalysts like ZnO nanoparticles, achieving good to high yields and short reaction times. nih.gov
Environmentally benign solvents, such as water, ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical carbon dioxide (scCO2), are increasingly explored as alternatives to traditional organic solvents. researchgate.netacs.orgspuvvn.edu Water, as a non-toxic, inexpensive, and readily available solvent, has been successfully employed in the synthesis of 3-nitro dihydroquinolin-4(1H)-ones through an uncatalyzed and eco-friendly methodology. researchgate.net Ionic liquids and DESs, known for their versatility, recyclability, and low toxicity, serve as excellent reaction media or catalysts for quinoline synthesis, often under solvent-free or aqueous conditions. researchgate.netspuvvn.edu
While direct solvent-free or environmentally benign synthesis of this compound is not explicitly documented in the provided search results, the general trend in quinoline chemistry points towards the increasing adoption of these sustainable practices for a wide range of quinoline analogues. The successful application of these methodologies to complex quinoline structures suggests their potential applicability to the synthesis of this compound, aligning with the principles of green chemistry by reducing environmental footprint and enhancing synthetic efficiency.
Table 2: Representative Solvent-Free/Environmentally Benign Quinoline Derivative Syntheses
| Product Class | Conditions | Yield (%) | Reaction Time | Catalyst/Solvent System | Citation |
| N-Allylquinolone Derivatives | Microwave-induced, one-pot three-component reaction | 80-87 | 6 min | Ceric ammonium (B1175870) nitrate, Solvent-free | Current time information in Bangalore, IN. |
| Polysubstituted Quinolines | Friedländer reaction | 85-96 | 15-60 min | ZnO NPs, Solvent-free, 90 °C | nih.gov |
| 3-Nitroquinolines | Copper-catalyzed | Not specified | 2 hrs | Copper catalyst, Solvent-free, 110 °C | researchgate.net |
| 3-Nitro Dihydroquinolin-4(1H)-ones | Imine formation-cyclization reaction | Not specified | Not specified | Uncatalyzed, Water medium | researchgate.net |
| 2,4-Disubstituted Quinoline Derivatives | Alkynylation-cyclization reaction | Not specified | Not specified | Indium(III) trifluoromethanesulfonate, Microwave, Solvent-free | organic-chemistry.org |
Mechanistic Investigations and Theoretical Insights into 3 Allylquinoline Formation
Computational Chemistry Studies (Density Functional Theory (DFT) and QM/MM)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for probing reaction mechanisms, predicting molecular properties, and rationalizing experimental observations in organic synthesis. While direct, detailed DFT studies specifically on the allylation at the C3 position of quinoline (B57606) to form 3-Allylquinoline are not widely documented in the readily available literature, the principles and methodologies applied to similar quinoline C-H functionalizations provide a robust framework for understanding its potential formation pathways. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are also employed for larger, more complex systems, such as those involving enzymatic catalysis or extensive solvent effects.
DFT calculations are routinely used to map out the entire reaction pathway, identifying all stable intermediates and transition states along the lowest energy route. For quinoline C-H functionalization, common mechanisms often involve transition metal catalysis (e.g., Palladium, Rhodium, Iridium, Gold, Copper) and proceed via C-H activation. For instance, in gold-catalyzed C3-H functionalization of quinoline N-oxides, computational studies suggest a mechanism involving C2-auration followed by a concerted C3 nucleophilic addition nih.gov. Similarly, in Ir-catalyzed C3 alkylation of quinoline, a mechanism involving oxidative addition of the pyridyl C-H bond has been proposed. For Pd-catalyzed C3 arylation, an inner-sphere concerted metalation-deprotonation (CMD) pathway is often supported by DFT. These studies provide critical data on the energy barriers (activation free energies) for each step, allowing researchers to identify the rate-determining step and understand the thermodynamic feasibility of different pathways.
DFT calculations enable the precise characterization of molecular geometries for intermediates and transition states. For C-H activation processes, key intermediates often include metallacycles (e.g., palladacycles, rhodacycles) formed after the insertion of the metal into the C-H bond. Transition states are typically characterized by a single imaginary frequency corresponding to the reaction coordinate. For example, in Ir(III)-catalyzed amidation of quinoline N-oxide, DFT studies identified transition states for C-H activation, denitrogenation, amido insertion, and protodemetalation, comparing free-energy surfaces for different regioselectivities. The detailed structural information, including bond lengths and angles, at these critical points helps in understanding the bond-forming and bond-breaking events.
Computational studies are instrumental in predicting and explaining the regioselectivity (which position on the quinoline ring is functionalized) and stereoselectivity (the spatial arrangement of atoms in chiral products) of reactions. For C3-H functionalization of quinolines, factors such as the electronic properties of the quinoline ring, the nature of the catalyst, and the presence of directing groups play significant roles. High local nucleophilic indices at the C3 position of the quinoline ring have been used to explain observed regioselectivity in certain functionalization reactions. For asymmetric allylation reactions, DFT calculations can reveal how non-covalent interactions, such as hydrogen bonding and π-stacking between the catalyst and substrates, contribute to enantiodifferentiation in transition states, leading to high enantioselectivity. The energy difference between competing enantiomeric or regiomeric transition states directly correlates with the observed selectivity.
DFT provides a powerful means to analyze the intricate interactions between catalysts and substrates, which are fundamental to catalytic efficiency and selectivity. This includes understanding coordination modes, bond activations, and the role of ligands. For instance, in palladium-catalyzed allylation reactions, the electronic properties of ligands can significantly influence the reaction pathway and product distribution, as evidenced by charge decomposition analysis. In some catalytic systems, specific ligand designs can sterically block one face of a reactive center, forcing the incoming substrate to approach from a less hindered face, thereby dictating stereochemical outcomes. The presence of directing groups, such as N-aryl amides, can guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization at positions like C3 of quinoline.
Prediction and Rationalization of Regioselectivity and Stereoselectivity
Experimental Mechanistic Studies
Experimental mechanistic studies provide empirical evidence to support or refute proposed computational models, offering direct insights into reaction pathways.
Isotopic labeling is a powerful experimental technique used to track the movement of specific atoms through a reaction pathway by replacing one or more atoms in a reactant with their isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)). By analyzing the position of the labels in the final products, researchers can deduce the sequence of bond-forming and bond-breaking events.
A common application is the Kinetic Isotope Effect (KIE) study, where the reaction rates of isotopically labeled and unlabeled reactants are compared. A significant KIE (e.g., kH/kD > 1) indicates that the bond involving the labeled atom is broken in the rate-determining step of the reaction. For instance, in Rh(III)-catalyzed annulation reactions for the synthesis of 2-substituted quinolines, KIE experiments (kH/kD = 1.6) suggested that C-H bond cleavage was not the rate-limiting step. Similarly, deuterium labeling and ¹⁸O-labeling experiments have been employed in Cp*Co(III)-catalyzed C8-olefination and oxyarylation of quinoline N-oxides to confirm the origin of the oxygen atom and understand the mechanism and selectivity. For allylation mechanisms, deuterium labeling can distinguish between different addition/elimination pathways, such as anti-S_N2' versus syn-S_N2' oxidative addition in copper-catalyzed allylic substitutions.
These experimental findings, when combined with computational predictions, provide a comprehensive understanding of the mechanistic intricacies involved in the formation of compounds like this compound.
Kinetic Studies and Reaction Order Determination
Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative information on reaction rates and their dependence on reactant concentrations. This allows for the determination of the rate law and reaction order, which can then infer the slowest, rate-determining step in a multi-step reaction chemistry.coachlibretexts.orgstudymind.co.uk.
While various synthetic routes to substituted quinolines, including allylated derivatives, have been reported, detailed kinetic studies specifically focusing on the formation of this compound, providing specific rate constants or quantitative reaction orders, are not extensively documented in the publicly available literature. Studies often focus on optimizing reaction conditions and proposing mechanisms rather than presenting comprehensive kinetic data rsc.org.
Trapping of Reactive Intermediates
The identification and trapping of reactive intermediates provide compelling evidence for proposed reaction mechanisms. Reactive intermediates are transient, high-energy, and highly reactive species that form during a reaction and quickly convert into more stable molecules uoanbar.edu.iqlumenlearning.com. Although short-lived and often difficult to isolate, their existence can be inferred through various experimental techniques, including chemical trapping uoanbar.edu.iqlumenlearning.comcsbsju.edu.
In the context of this compound formation, one proposed mechanism involves a PIFA-assisted intramolecular olefin amidation reaction. In this pathway, an N-methoxyamide precursor (e.g., N-methoxyamide 1n) undergoes oxidation of the nitrogen atom by the I(III) reagent, forming an electronically deficient intermediate, specifically a nitrenium ion. This nitrenium ion is subsequently trapped by an olefin fragment, leading to the formation of this compound researchtrends.net. This trapping event is crucial for the success of the transformation and provides insight into the fleeting species involved in the reaction.
Another synthetic approach to allylated quinolines, including this compound, involves palladium-catalyzed cyclization-allylation reactions starting from aryl azides and allyl methyl carbonate rsc.orgglobethesis.com. While specific trapping experiments for intermediates in this particular synthesis of this compound are not detailed, palladium-catalyzed reactions often proceed through organopalladium complexes, such as π-allyl palladium species, as key intermediates rsc.org. The stabilization of such reactive species by transition metals is a common theme in organometallic chemistry, and their presence can be inferred through mechanistic studies, even if direct trapping data is not explicitly provided for this specific this compound synthesis csbsju.edu.
Stereochemical Analysis of Reaction Products
Stereochemical analysis is vital for understanding the three-dimensional arrangement of atoms in molecules, which profoundly influences their properties and biological activity numberanalytics.comresearchgate.net. For chiral molecules, determining the absolute configuration and assessing the stereoselectivity (enantioselectivity or diastereoselectivity) of a reaction is paramount numberanalytics.com.
While the synthesis of this compound itself might not inherently introduce new chiral centers at the 3-position of the quinoline ring unless the allyl group is further functionalized or the quinoline scaffold itself has pre-existing chirality, related allylation reactions involving quinoline derivatives have shown stereochemical control. For instance, the enantioselective vinylogous allylic alkylation of 4-methylquinolones has been developed, leading to γ-allylquinolines with excellent levels of enantioselectivity and exclusive branched selectivity researchgate.net. Similarly, Rh(III)-catalyzed C8-allylation of quinoline N-oxides using vinylcyclopropanes has demonstrated excellent diastereoselectivity. These examples highlight the potential for stereochemical control in the synthesis of allylated quinoline systems, although specific stereochemical data (e.g., enantiomeric excess or diastereomeric ratio) for the direct formation of this compound via the mechanisms discussed (PIFA-assisted or palladium-catalyzed) is not explicitly provided in the search results.
Common techniques for stereochemical analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D-NMR techniques like COSY, NOESY, and ROESY, which provide information on proton coupling and spatial proximity researchgate.net. X-ray crystallography is another powerful method for determining the absolute three-dimensional structure of molecules numberanalytics.com. Chiral chromatography can also be used to separate and analyze stereoisomers numberanalytics.com.
Reactivity and Chemical Transformations of 3 Allylquinoline Derivatives
Derivatization of the Quinoline (B57606) Ring System
C-H Functionalization at Other Positions of the Quinoline Ring
While C-H functionalization at the C2 position of quinolines is often favored due to the proximity of the nitrogen atom, achieving regioselective functionalization at other positions (C3-C8) presents a more significant challenge. Nevertheless, notable advancements have been made in this area, allowing for the selective modification of the quinoline core beyond the C2 position.
For instance, C3-H functionalization of quinolines has been successfully achieved through various catalytic methods. One such approach involves the borylation of quinoline at the C3 position utilizing an iridium catalyst, specifically [IrCl(cod)]₂/4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), in octane (B31449) at 100 °C. This reaction, while sluggish at lower temperatures, proceeds smoothly at 100 °C, yielding the 3-borylated product with high regioselectivity, often requiring an excess of quinoline nih.gov. Palladium-catalyzed methods have also enabled regioselective C-3 palladation, followed by arylation with aryl boronic acids, to synthesize 3-aryl-N-acyl-1,2-dihydroquinolines nih.gov.
Furthermore, C-H functionalization of quinolines with disubstituted electron-deficient acetylenes can lead to the formation of 2-aryl-3-acylquinolines. This process, which can occur under transition metal-free conditions, involves a complex mechanism including ring cleavage, rearrangement, and insertion of the acetylene (B1199291) moiety, ultimately resulting in double functionalization at the C2 and C3 positions. Rhodium(III)-catalyzed oxidative annulation of pyridines has also been reported to achieve 2-fold C-H functionalization at the 2- and 3-positions, providing a route to quinoline derivatives.
Beyond C2 and C3, C(sp³)-H functionalization at the C8-methyl position of 8-methylquinolines has been explored. Rh(III)-catalyzed C(sp³)-H activation enables intermolecular amidation with amides, providing quinolin-8-ylmethanamine (B184975) derivatives with good functional group tolerance and complete mono-selectivity at room temperature. Alkenylation reactions of 8-methylquinolines with alkynes, catalyzed by [{Cp*RhCl₂}₂], also yield 8-allylquinolines with high regio- and stereoselectivity via C(sp³)-H bond activation.
Rearrangement Reactions
Rearrangement reactions, particularly sigmatropic rearrangements, are powerful tools in organic synthesis for constructing molecular complexity. These pericyclic reactions involve the concerted breaking of one sigma bond and the formation of another, accompanied by a reorganization of the π-system. The Claisen and Aza-Cope rearrangements are prominent examples of-sigmatropic rearrangements that have relevance to allylquinoline chemistry.
Claisen-Type Rearrangements of Allylquinolines
The Claisen rearrangement is a well-established-sigmatropic rearrangement typically involving allyl vinyl ethers or allyl aryl ethers, leading to unsaturated carbonyl compounds or ortho- and para-substituted phenols, respectively. The applicability of Claisen-type rearrangements to allylquinolines has been demonstrated. For instance, an allyl-quinoline derivative (2a) has been shown to undergo a Claisen rearrangement when subjected to silica (B1680970) gel as a solid support. The acidic nature of the silica surface promotes this rearrangement, leading to the synthesis of a C-allyl product (3a). This indicates that the quinoline ring can participate in such rearrangements when appropriately substituted with an allyl group.
The Claisen rearrangement proceeds through a concerted mechanism via a chair-like transition state, resulting in a new carbon-carbon bond formation. The inherent irreversibility of the reaction towards the formation of carbonyl compounds is due to their higher thermodynamic stability.
Aza-Cope Rearrangements
Aza-Cope rearrangements are heteroatom variants of the Cope rearrangement, classified as-sigmatropic rearrangements involving nitrogen-substituted 1,5-hexadienes. These rearrangements are significant for their ability to rapidly build structural complexity from simpler starting materials. There are different types, including 1-aza, 2-aza, and 3-aza-Cope rearrangements, categorized by the position of the nitrogen atom within the reacting system.
The 3-aza-Cope rearrangement, sometimes referred to as the amino-Claisen rearrangement, is particularly relevant for forming heterocyclic rings, such as piperidine (B6355638) derivatives. While 1-aza and 3-aza-Cope rearrangements generally have higher activation barriers, they can be kinetically favored when performed cationically or coupled with a thermodynamic bias towards the product.
In the context of quinoline derivatives, aza-Cope rearrangements play a role in various synthetic strategies. For example, the allylic functionalization of 2-alkylpyridines can proceed via a tandem Sₙ2' type nucleophilic substitution followed by an aza-Cope rearrangement. Lewis acid-mediated aza-Cope rearrangements of N-aryl allyl anilines have been successfully employed for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. In these reactions, no Claisen rearranged products were detected, highlighting the prevalence of the aza-Cope pathway under the specified conditions.
Another notable application is the tandem Grignard addition/aromatic aza-Cope rearrangement, which provides a one-pot synthesis of functionalized dihydropyrrolo-isoquinolines. In this process, the aza-Cope rearrangement involves the π bonds of the phenyl ring and the vinylic moiety, forming the 1,5-hexadiene (B165246) system necessary for the sigmatropic shift. Furthermore, 3-oxy-assisted 3-aza Cope rearrangements of N-silyloxy-N-allyl enamines have been reported to yield N-silyloxy imino ethers upon thermolysis. Variations like the homo-diaza-Cope rearrangement of N-aryl-N'-cyclopropyl hydrazines have also been used for quinoline synthesis.
Applications of 3 Allylquinoline in Advanced Organic Synthesis
3-Allylquinoline as a Building Block for Complex Heterocyclic Scaffolds
The presence of an allyl group at the C3 position of the quinoline (B57606) scaffold provides a reactive handle for various transformations, enabling the construction of intricate polycyclic and spiro architectures.
Fused polycyclic quinoline systems are prevalent in numerous bioactive natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities, including antiplasmodial, antifungal, antibacterial, and antitumor properties. nih.gov The synthesis of such systems often relies on cyclization reactions that build additional rings onto the quinoline nucleus. Methods like Friedlander annulation and palladium-catalyzed C-H activation are established routes for forming fused quinolines. msu.edunih.gov
While specific direct examples of this compound in these precise reactions are not extensively documented, the allyl moiety offers significant potential for intramolecular cyclization strategies. For instance, the alkene functionality can participate in:
Ring-Closing Metathesis (RCM): If a suitable second alkene or alkyne is present within a precursor molecule derived from this compound, RCM could form a new carbocyclic or heterocyclic ring fused to the quinoline.
Intramolecular Heck Reactions: The allyl group can act as an alkene component in an intramolecular Heck reaction, where an aryl halide or pseudohalide on the quinoline (or a tethered moiety) reacts with the allyl group to form a new fused ring.
Electrophilic Cyclizations: The double bond can be activated by electrophiles, leading to cyclization onto an appropriately positioned nucleophilic site on the quinoline or a tethered chain, thereby forming a fused system.
These reactions would leverage the allyl group's inherent reactivity to create diverse fused polycyclic quinoline derivatives.
Table 1: Potential Cyclization Strategies for Fused Polycyclic Quinoline Systems from this compound
| Reaction Type | Role of Allyl Group | Expected Outcome |
| Ring-Closing Metathesis | Alkene component | Formation of new fused carbocyclic/heterocyclic rings |
| Intramolecular Heck Reaction | Alkene component | Formation of new fused rings via C-C bond formation |
| Electrophilic Cyclization | Nucleophilic alkene | Cyclization upon electrophilic activation |
Spiro compounds, characterized by two or more rings sharing a single common atom, are important structural motifs found in many natural and synthetic compounds with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. wikipedia.org The development of efficient synthetic methodologies for spirooxindole derivatives, some of which incorporate quinoline units, has been a significant area of research. cam.ac.ukrsc.orgbeilstein-journals.org
The allyl group in this compound can serve as a crucial component in the construction of spiro systems. Its olefinic nature allows for:
1,3-Dipolar Cycloaddition Reactions: The allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, leading to the formation of new heterocyclic rings spiro-fused at the C3 position of the quinoline. For example, spiro[indoline-3,3′-pyrrolo[1,2-a]quinolines] have been synthesized via 1,3-dipolar cycloaddition reactions. rsc.org
Cascade and Multicomponent Reactions: The allyl group can participate in complex cascade or multicomponent reactions, where its reactivity facilitates the formation of a spiro center. For instance, base-promoted three-component reactions have been used to construct dispiro[indoline-3,2'-quinoline] derivatives, where an allylquinoline derivative could potentially be incorporated or generated in situ to form the spiro junction. cam.ac.ukrsc.orgbeilstein-journals.org
These approaches capitalize on the ability of the allyl group to form new rings, thereby introducing the spiro architecture.
Table 2: Approaches for Spiro Compound Construction from this compound
| Reaction Type | Role of Allyl Group | Resulting Spiro Motif |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Spiro-fused heterocycles at C3 of quinoline |
| Multicomponent/Cascade Reactions | Reactive site for cyclization | Spiro systems incorporating the quinoline unit |
Pyrrolo[2,3-c]quinoline is a tricyclic scaffold found in several natural products, such as trigonoine B, aplidiopsamine A, and marinoquinolines, which exhibit significant biological activities, including antimalarial and antibacterial properties. nih.govresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.org The total synthesis of these alkaloids often involves intricate cyclization steps to form the pyrrolo ring fused to the quinoline.
The allyl group at the 3-position of quinoline offers a strategic starting point for the synthesis of pyrrolo[2,3-c]quinoline alkaloid analogs. Although direct examples of this compound as a direct precursor to these specific alkaloids are not widely detailed, the allyl moiety can be transformed and cyclized to form the pyrrole (B145914) ring:
Functionalization and Cyclization: The allyl group can be functionalized (e.g., hydroamination, oxidation to aldehydes/ketones) to introduce nitrogen or carbon functionalities that can then undergo intramolecular cyclization with the quinoline core or a tethered component to form the pyrrole ring.
Allylcarbonate Precursors: In related syntheses of hexahydropyrrolo-[3,2-c]-quinoline core structures, allylcarbonate derivatives of quinolones have been employed, suggesting the utility of allyl groups for subsequent cyclization to form the pyrrolo system. researchgate.net This indicates that the allyl group can be strategically placed and then activated for ring closure.
Table 3: Strategies for Pyrrolo[2,3-c]quinoline Alkaloid Analog Synthesis
| Strategy | Role of Allyl Group | Outcome |
| Functionalization & Cyclization | Source for new ring atoms | Formation of pyrrole ring fused to quinoline |
| Allylcarbonate Intermediate | Precursor for cyclization | Core structure of pyrrolo[3,2-c]quinoline |
Construction of Spiro Compounds Incorporating the Allylquinoline Unit
Synthetic Utility in Medicinal Chemistry Design
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.gov The ability to systematically modify this core structure is crucial for drug discovery.
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how changes in a molecule's chemical structure affect its biological activity. rsc.orgnih.gov Quinoline derivatives have been extensively studied in SAR to identify key structural features responsible for their diverse pharmacological effects. nih.govpnrjournal.comchemrxiv.org
This compound presents an excellent platform for SAR studies due to the versatility of its allyl group at the C3 position. This group allows for a wide range of chemical modifications, enabling the systematic exploration of the chemical space around the quinoline core:
Hydrogenation: Reduction of the double bond to a propyl group can assess the impact of saturation and flexibility.
Epoxidation/Dihydroxylation: Introduction of oxygen-containing functionalities can probe interactions with polar regions of a biological target.
Halogenation/Hydrohalogenation: Addition of halogens can alter lipophilicity and introduce new interaction points.
Heck/Suzuki Couplings: The allyl group can be functionalized to allow for cross-coupling reactions, introducing various aryl or alkyl substituents.
Hydroamination/Hydroboration: These reactions can introduce nitrogen or boron functionalities, further expanding the diversity.
For example, SAR studies on C3-alkylsulfoxide substituted quinolines have shown the importance of modifications at the C3 position for potent NK3 receptor antagonism. nih.gov The allyl group in this compound offers even greater flexibility for introducing diverse substituents and functionalities at this critical position, facilitating comprehensive SAR analysis.
Table 4: Diversification Strategies for SAR Studies using this compound
| Reaction Type | Modification Introduced | Impact on SAR Study |
| Hydrogenation | Saturated alkyl chain | Assess flexibility, lipophilicity |
| Epoxidation/Dihydroxylation | Oxygen functionalities | Probe polar interactions, introduce stereocenters |
| Cross-Coupling (Heck/Suzuki) | Aryl/alkyl substituents | Explore steric and electronic effects |
| Hydroamination | Nitrogen functionalities | Introduce basicity, hydrogen bonding capabilities |
Diversity-Oriented Synthesis (DOS) is a synthetic strategy focused on generating structurally diverse small-molecule collections from common building blocks, often with a high degree of three-dimensionality and scaffold diversity. cam.ac.ukcam.ac.ukspuvvn.eduspuvvn.edudspmuranchi.ac.inncl.res.in This approach is particularly valuable when molecular targets are poorly characterized or when seeking novel biological activities.
This compound is well-suited as a scaffold for DOS due to the inherent reactivity of the allyl group, which can serve as a "complexity-generating reaction" handle. The allyl moiety allows for:
Multi-component Reactions (MCRs): The alkene can participate in MCRs, enabling the rapid assembly of complex structures from three or more starting materials in a single step.
Cycloaddition Reactions: Various cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) involving the allyl group can lead to the formation of new rings and diverse polycyclic scaffolds.
Cascade Reactions: The allyl group can initiate or participate in cascade reactions, where a sequence of reactions occurs without intermediate isolation, leading to highly complex and diverse products.
Build/Couple/Pair (B/C/P) Strategy: In the B/C/P approach of DOS, this compound can serve as a "building block" (B) that is "coupled" (C) with other reagents, and then undergoes an intramolecular "pairing" (P) reaction (e.g., cyclization) to generate distinct and diverse molecular scaffolds. spuvvn.edu
The ability of the allyl group to undergo a wide range of transformations, including additions, cyclizations, and rearrangements, makes this compound a valuable starting material for creating libraries of structurally diverse compounds for chemical biology and drug discovery.
Table 5: this compound in Diversity-Oriented Synthesis (DOS)
| DOS Strategy | Role of Allyl Group | Outcome |
| Multi-component Reactions | Reactive site for convergent synthesis | Rapid assembly of complex, diverse structures |
| Cycloaddition Reactions | Dienophile/Dipolarophile | Formation of new rings, increasing scaffold diversity |
| Cascade Reactions | Initiator/Participant in sequential transformations | Generation of highly complex, polycyclic products |
| Build/Couple/Pair (B/C/P) | Versatile building block for scaffold generation | Creation of diverse molecular libraries for screening |
Exploration of Biological Activities of 3 Allylquinoline and Its Derivatives in Vitro and Mechanistic Studies
Antimicrobial Activity Investigations
Quinoline (B57606) derivatives have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens through various in vitro screening methods.
In Vitro Screening Against Bacterial Strains (Gram-positive and Gram-negative)
Several newly synthesized quinoline derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For instance, a series of quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus species, Pseudomonas species, and Escherichia coli. Compounds within this series, specifically compounds 2 and 6, exhibited enhanced activity fishersci.fi. Furthermore, quinoline derivatives incorporating pyrazole (B372694) and pyridine (B92270) moieties have been synthesized and screened, with most compounds demonstrating excellent antimicrobial activities when compared to reference drugs against Gram-negative bacteria like Salmonella typhimurium and E. coli, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis nih.gov.
Quinoline-based hydroxyimidazolium hybrids have also been investigated for their antibacterial potential. While generally showing limited inhibition against Gram-negative bacteria (MIC ≥ 50 µg/mL), hybrid 7b displayed over 50% inhibition against Klebsiella pneumoniae at 20 µg/mL and complete inhibition at 50 µg/mL. This hybrid also proved to be a potent anti-staphylococcal molecule with an MIC value of 2 µg/mL (5 µM). Additionally, hybrids 7a and 7b showed potency against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL (46 and 24 µM), respectively nih.gov. Research on tetrahydroquinazolinone derivatives of N-allylquinolone indicated that the insertion of an allyl group at the nitrogen of the quinolone ring could enhance the antimicrobial properties of these compounds nih.gov.
Table 1: Representative In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) / Inhibition | Reference |
| New Quinoline Derivatives (e.g., Compound 2, 6) | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | fishersci.fi |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | 2 (5 µM) | nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Klebsiella pneumoniae | >50% at 20, full at 50 | nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrids 7a, 7b | Mycobacterium tuberculosis H37Rv | 20 (7a), 10 (7b) | nih.gov |
| Quinoline Derivatives with Pyrazole/Pyridine Moieties | Salmonella typhimurium, E. coli, Staphylococcus aureus, Bacillus subtilis | Excellent activity | nih.gov |
In Vitro Screening Against Fungal Strains
Beyond antibacterial effects, quinoline derivatives have also demonstrated antifungal activities. The same series of new quinoline derivatives that showed antibacterial efficacy were also screened against fungal strains, including A. flavus, A. niger, F. oxysporum, and C. albicans. All tested compounds were found to be potentially active, with compound 6 being the most potent fishersci.fi. Quinoline-based hydroxyimidazolium hybrids 7c and 7d exhibited remarkable antifungal activity against Cryptococcus neoformans, with an MIC value of 15.6 µg/mL. Against other opportunistic fungi like Candida spp. and Aspergillus spp., these hybrids showed MIC values of 62.5 µg/mL nih.gov. Further studies on quinoline derivatives bearing pyrazole and pyridine moieties also included testing against Candida albicans, showing promising results nih.gov. Tetrahydroquinazolinone derivatives of N-allylquinolone were also found to possess antifungal activity against C. albicans, A. niger, and A. clavatus nih.gov.
Table 2: Representative In Vitro Antifungal Activity of Quinoline Derivatives
| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| New Quinoline Derivatives (e.g., Compound 6) | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | fishersci.fi |
| Quinoline-based Hydroxyimidazolium Hybrids 7c, 7d | Cryptococcus neoformans | 15.6 | nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrids 7c, 7d | Candida spp., Aspergillus spp. | 62.5 | nih.gov |
| Quinoline Derivatives with Pyrazole/Pyridine Moieties | Candida albicans | Active | nih.gov |
| Tetrahydroquinazolinone Derivatives of N-Allylquinolone | C. albicans, A. niger, A. clavatus | Active | nih.gov |
Anticancer Activity Evaluations
Quinoline derivatives are a significant class of compounds in anticancer drug development, exhibiting diverse mechanisms of action against various cancer cell lines.
In Vitro Cytotoxicity Assays Against Cancer Cell Lines
In vitro cytotoxicity assays have revealed the potent antiproliferative effects of numerous quinoline analogues. Pyrano[3,2-c]quinoline analogues, for instance, were evaluated against Ehrlich Ascites carcinoma (EAC) cells, liver cancer cell line Hep-G2, and breast cancer cell line MCF-7. Compounds 4a-b were identified as the most active candidates. Specifically, compound 2c demonstrated significant activity against EAC cells with an IC50 of 27.7 μM, a potency comparable to the reference drug doxorubicin (B1662922) (IC50 = 39.5 μM) fishersci.ie.
Another study on 3-(coumarin-3-yl)-acrolein hybrids (compounds 5a-g and 6a-g) showed potent anticancer activity against A549, KB, Hela, and MCF-7 cancer cell lines. Compounds 5d and 6e were particularly potent, with IC50 values ranging from 0.70 ± 0.05 to 4.23 ± 0.15 μM and 0.39 ± 0.07 to 14.82 ± 0.28 μM, respectively, across the tested cancer cell lines. These compounds also exhibited good selectivity, showing low cytotoxicity towards human normal cells. Substituted quinolines, such as PQ1 succinic acid salt, have also been identified as effective antiproliferative agents. PQ1 demonstrated efficacy against a spectrum of tumor cells, including leukemic L1210 cells, pancreatic Pan02, epidermoid A-431, and mammary SK-BR-3 and BT-474 tumor cells. Quinoline-chalcone hybrids have also shown potent activity against various breast cancer cell lines (MCF-7, MDA-MB-231, SKBR-3) and non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) cell lines.
Table 3: Representative In Vitro Cytotoxicity of Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) / Activity | Reference |
| Pyrano[3,2-c]quinoline Analogue 2c | Ehrlich Ascites Carcinoma (EAC) | 27.7 | fishersci.ie |
| 3-(coumarin-3-yl)-acrolein Hybrid 5d | A549, KB, Hela, MCF-7 | 0.70 ± 0.05 – 4.23 ± 0.15 | |
| 3-(coumarin-3-yl)-acrolein Hybrid 6e | A549, KB, Hela, MCF-7 | 0.39 ± 0.07 – 14.82 ± 0.28 | |
| Substituted Quinoline PQ1 | L1210, Pan02, A-431, SK-BR-3, BT-474 | Effective antiproliferative | |
| Quinoline-Chalcone Hybrids | MCF-7, MDA-MB-231, SKBR-3, A549, K-562 | Potent activity (e.g., 1.91 for A549, 5.29 for K-562) |
Studies on Molecular Targets and Mechanistic Pathways (e.g., enzyme inhibition)
The anticancer activity of quinoline derivatives is often attributed to their interaction with critical molecular targets and modulation of various mechanistic pathways. Quinolones are known to target and inhibit type II topoisomerase enzymes, which are crucial for DNA replication and repair fishersci.ie. Some quinoline derivatives have been shown to inhibit tyrosine kinases, tubulin polymerization, and DHODH kinase.
Mechanistic studies have revealed that certain quinoline derivatives can induce apoptosis, disrupt cell migration, inhibit angiogenesis, modulate nuclear receptor responsiveness, and cause cell cycle arrest. For instance, compound 6e, a 3-(coumarin-3-yl)-acrolein hybrid, was found to inhibit the PI3K-AKT pathway, leading to reduced AKT phosphorylation and consequently inhibiting cell proliferation, migration, invasion, and promoting apoptosis in KB cells.
Substituted quinolines like PQ1 have been shown to inhibit the incorporation of [3H]-thymidine into DNA, [3H]-uridine into RNA, and [3H]-leucine into protein, suggesting an inhibition of macromolecule syntheses. PQ1 also blocks the cellular transport of both purine (B94841) and pyrimidine (B1678525) nucleosides. Furthermore, PQ1 can induce initiator caspase-2 and effector caspase-3 activities, as well as poly(ADP-ribose) polymerase-1 cleavage, leading to internucleosomal DNA fragmentation and apoptosis. Notably, PQ1 does not directly bind to or destabilize double-stranded DNA. Quinoline-chalcone hybrids have been identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases. Some also inhibit protein kinase B (α, β, and γ) and IkB kinase (α and β), and induce apoptosis and G2/M cell cycle arrest by targeting the PI3K/Akt/mTOR pathway.
Antioxidant Potential Assessment
Quinoline derivatives have also demonstrated antioxidant potential, a crucial property for mitigating oxidative stress implicated in various diseases. Studies have explored the radical scavenging capacities and reduction potentials of these compounds.
New synthetic quinoline derivatives, specifically 1-methyl-3-allylthio-4-(4'-methylphenylamino)quinolinium bromide (Qui1), 1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2), and 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3), have been assessed for their antioxidant properties. All three derivatives exhibited antioxidant activity against the ABTS cation radical. However, only Qui3 showed noticeable antioxidant potential against the DPPH radical. Qui3, both alone and in complex with Human Serum Albumin (HSA), demonstrated the highest reduction potential. Qui2 and Qui3 were also identified as potential modulators of HSA's antioxidant activity.
Broader investigations into quinoline derivatives have predicted antioxidant activity based on ionization potential and bond dissociation energies, parameters directly related to radical scavenging processes. Some of these derivatives were found to be more efficient antioxidants than Trolox, although less efficient than ascorbate. Molecular docking simulations further suggested that certain quinoline derivatives could act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), indicating potential neuroprotective roles linked to their antioxidant capacity.
Table 4: Representative In Vitro Antioxidant Activity of Quinoline Derivatives
| Compound Class/Derivative | Assay Method | Key Findings | Reference |
| 1-methyl-3-allylthio-4-(aryl-amino)quinolinium bromides (Qui1, Qui2, Qui3) | ABTS cation radical scavenging | All showed activity | |
| 1-methyl-3-allylthio-4-(aryl-amino)quinolinium bromide (Qui3) | DPPH radical scavenging, Reduction potential | Noticeable activity (DPPH), Highest reduction potential | |
| Quinoline Derivatives (general) | Ionization potential, Bond dissociation energies | More efficient than Trolox, less than ascorbate |
Free Radical Scavenging Assays
Reductive Capacity Measurements
Information regarding the reductive capacity of 3-Allylquinoline, often assessed through assays like the Ferric Reducing Antioxidant Power (FRAP) assay, is not explicitly detailed in the current scientific literature. The FRAP assay measures the ability of a compound to reduce ferric iron (Fe3+) to ferrous iron (Fe2+), indicating its antioxidant potential. Specific experimental data for this compound using this method are not available from the conducted searches.
Other Investigated Biological Activities
Specific in vitro and mechanistic studies on other biological activities of this compound are limited in the publicly available scientific literature. While the quinoline scaffold is a known motif in medicinal chemistry with a broad spectrum of biological activities, including anti-malarial, anti-HIV, and enzyme inhibition, direct research on this compound for these specific applications is not extensively documented in the consulted sources.
Anti-malarial Properties (in vitro)
Despite extensive research into quinoline-based compounds for their anti-malarial properties, no specific in vitro studies on the anti-malarial activity of this compound were found in the reviewed literature. Quinoline derivatives have shown promising antiplasmodial activity against various Plasmodium falciparum strains, including chloroquine-sensitive and resistant strains, by interfering with heme metabolism. However, direct evidence for this compound's efficacy in this context is not available.
Anti-HIV Properties (in vitro)
Specific in vitro studies investigating the anti-HIV properties of this compound are not detailed in the current scientific literature. Quinoline-containing compounds and their hybrids have been explored for anti-HIV activity, with some showing promising inhibitory concentrations against HIV-1. Nevertheless, direct experimental data for this compound in this area are not reported in the conducted searches.
Enzyme Inhibition Studies (e.g., NQO1)
Research specifically on the enzyme inhibition capabilities of this compound, such as its effect on NAD(P)H:quinone oxidoreductase 1 (NQO1), is not detailed in the available literature. NQO1 is an enzyme involved in cellular detoxification and antioxidant defense, and its inhibitors are of interest in various therapeutic areas. While quinone derivatives have been studied as NQO1 inhibitors, specific information regarding this compound's interaction with NQO1 or other enzymes is not reported in the consulted sources.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies aim to identify which specific structural features of a molecule are responsible for its biological activity, allowing for the modification and optimization of compounds. While SAR studies are fundamental in medicinal chemistry and have been applied to various quinoline derivatives to understand their biological effects, specific SAR investigations focusing on this compound and how the allyl group at the 3-position influences its biological activities are not explicitly documented in the reviewed literature. Therefore, detailed research findings on the SAR of this compound in biological contexts are not available.
Compound Names and PubChem CIDs
Correlating Structural Modifications with Observed Biological Responses (in vitro)
The quinoline scaffold is a prominent heterocyclic system widely recognized in medicinal chemistry for its diverse biological activities. Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to this core structure influence its interaction with biological targets and subsequent observed responses. This section focuses on in vitro studies that elucidate these correlations, particularly for this compound and its derivatives.
Detailed research findings highlight that the presence and position of substituents on the quinoline ring, including allyl groups, significantly impact their biological efficacy. For instance, the insertion of an allyl group at the nitrogen (N) position of the quinolone ring has been shown to enhance the antimicrobial properties of certain tetrahydroquinazolinone derivatives fishersci.ca. This suggests that the allyl moiety can contribute positively to the compound's interaction with microbial targets, potentially by influencing hydrophobicity or specific binding interactions.
Further studies on N-allylquinolone derivatives have demonstrated their moderate to excellent in vitro antibacterial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa fishersci.cafishersci.co.uk. Specific structural variations within these N-allylquinolone derivatives have been correlated with differing levels of antibacterial potency. For example, compounds with cyano (CN) or chloro (Cl) substituents at specific positions exhibited notable activity.
Table 1: In Vitro Antibacterial Activity of Selected N-Allylquinolone Derivatives
| Compound | R Group (Quinoline) | R1/R2 Group (Other Moiety) | Bacterial Strain | MIC (μg mL⁻¹) | Citation |
| 34a | H | CN | Staphylococcus aureus | 62.5 | fishersci.cafishersci.co.uk |
| 32d | Cl | H | Streptococcus pyogenes | 50 | fishersci.cafishersci.co.uk |
| 32d | Cl | H | Staphylococcus aureus | 62.5 | fishersci.cafishersci.co.uk |
Beyond the direct N-allylquinolone examples, broader SAR investigations on quinoline derivatives provide further insights into the impact of structural changes on biological profiles in vitro:
Antimalarial Activity: In quinoline-imidazole hybrid compounds, specific substitutions like bromine (Br) and methoxy (B1213986) (OMe) on the quinoline ring were found to improve antimalarial activity and selectivity index against Plasmodium falciparum strains fishersci.ie. This indicates that electron-withdrawing or electron-donating groups can modulate the efficacy of the core structure.
Anticancer and Antibacterial Activity: For quinoline-5-sulfonamide (B3425427) derivatives, the presence of an unsubstituted phenolic group at position 8 of the quinoline ring was identified as a key structural fragment essential for their biological activity, including anticancer effects against human melanoma, breast adenocarcinoma, and lung adenocarcinoma cells, and antibacterial activity against methicillin-resistant S. aureus (MRSA) flybase.org. This highlights the importance of specific functional groups for interaction with biological targets.
Antimicrobial and Antifungal Activity: Quinolinyl-cyclopropane sulfone derivatives have shown promising in vitro antibacterial and antifungal activities. The nature of substituents on the quinoline ring in these compounds directly affects their biological activities, emphasizing the role of peripheral modifications in modulating potency researchgate.net.
mGlu1 Receptor Antagonism: A series of quinoline derivatives were synthesized and evaluated as selective, noncompetitive mGlu1 antagonists. SAR studies led to the design of highly potent compounds, with one derivative demonstrating an antagonist potency of 0.5 nM for the human mGlu1 receptor in a cell-based signal transduction assay wikipedia.org. This illustrates how precise structural tailoring can lead to highly specific receptor interactions.
These in vitro studies collectively underscore the versatility of the quinoline scaffold and the critical role of structural modifications, including the introduction of allyl groups or other substituents, in dictating the observed biological responses. Understanding these correlations is fundamental for the rational design and development of novel quinoline-based therapeutic agents.
Analytical and Spectroscopic Characterization in 3 Allylquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of 3-Allylquinoline would exhibit distinct signals corresponding to the protons of both the quinoline (B57606) ring and the allyl substituent. The chemical shifts (δ), multiplicities, and coupling constants (J values) provide critical information about the local electronic environment and the connectivity of protons.
Quinoline Ring Protons: The aromatic protons of the quinoline moiety are expected to resonate in the δ 7.0-9.0 ppm range. Protons at positions H-2, H-4, H-5, H-6, H-7, and H-8 would display characteristic patterns. For instance, H-2 and H-4, being adjacent to the nitrogen and the allyl group respectively, would likely appear as singlets or doublets depending on long-range coupling. The protons on the benzene (B151609) portion of the quinoline (H-5, H-6, H-7, H-8) would typically form a complex multiplet due to their coupling with each other. H-2, being deshielded by the nitrogen, is often found at a higher chemical shift (e.g., around δ 8.5-8.8 ppm). H-4 might also be deshielded due to its proximity to the nitrogen and the allyl group. chemistrysteps.com
Allyl Group Protons: The allyl group (-CH₂-CH=CH₂) consists of three distinct proton environments:
Allylic Methylene (B1212753) Protons (–CH₂–): These protons, directly attached to the quinoline ring, would typically appear as a doublet or broad signal in the δ 3.0-3.5 ppm range, influenced by the adjacent double bond and the quinoline system. pdx.edu
Vinylic Methine Proton (–CH=): The proton directly attached to the internal carbon of the double bond would be highly deshielded and is expected to resonate as a complex multiplet (e.g., a doublet of triplets or a multiplet) in the δ 5.5-6.5 ppm range due to coupling with both the methylene protons and the terminal vinylic protons. pdx.edu
Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and would typically appear as two distinct doublets or a multiplet in the δ 4.8-5.5 ppm range, representing the cis and trans protons relative to the allyl chain. pdx.edu
Table 1: Expected ¹H NMR Chemical Shifts for this compound (CDCl₃, 400 MHz)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Quinoline H-2 | 8.5 – 8.8 | s / d | - |
| Quinoline H-4 | 8.0 – 8.3 | s / d | - |
| Quinoline H-5, H-6, H-7, H-8 | 7.2 – 8.0 | m | - |
| Allylic -CH₂- | 3.0 – 3.5 | d / br s | ~6-7 (to vinylic H) |
| Vinylic -CH= | 5.5 – 6.5 | m | Complex coupling |
| Terminal Vinylic =CH₂ | 4.8 – 5.5 | dd / m | ~10-17 (cis/trans) |
(Note: These are expected ranges based on general chemical shift principles for quinoline and allyl groups. Actual values may vary slightly depending on the solvent and specific electronic effects.) chemistrysteps.compdx.edu
The ¹³C NMR spectrum provides information on the carbon backbone. For this compound, all twelve carbon atoms would typically give rise to distinct signals, especially in a decoupled spectrum.
Quinoline Ring Carbons: The aromatic carbons of the quinoline system would resonate in the δ 115-160 ppm range. Quaternary carbons (e.g., C-3, C-4a, C-8a, C-9, C-10) would appear as singlets in the decoupled spectrum, while protonated carbons (C-2, C-4, C-5, C-6, C-7, C-8) would appear as doublets. ucl.ac.uk
Allyl Group Carbons: The carbons of the allyl group would show characteristic shifts:
Allylic Methylene Carbon (–CH₂–): This carbon, being sp³ hybridized but adjacent to a double bond and the aromatic system, would typically resonate in the δ 30-40 ppm range. pdx.edu
Vinylic Methine Carbon (–CH=): This sp² hybridized carbon would appear in the alkene region, typically around δ 130-140 ppm. pdx.edu
Terminal Vinylic Carbon (=CH₂): This sp² hybridized carbon would also be in the alkene region, typically around δ 110-120 ppm. pdx.edu
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (CDCl₃, 100 MHz)
| Carbon Type | Chemical Shift (δ, ppm) |
| Quinoline Aromatic (C-2, C-4, C-5, C-6, C-7, C-8) | 120 – 150 |
| Quinoline Quaternary (C-3, C-4a, C-8a) | 130 – 160 |
| Allylic -CH₂- | 30 – 40 |
| Vinylic -CH= | 130 – 140 |
| Terminal Vinylic =CH₂ | 110 – 120 |
(Note: These are expected ranges based on general chemical shift principles for quinoline and allyl groups. Actual values may vary slightly depending on the solvent and specific electronic effects.) pdx.eduucl.ac.uk
Two-dimensional (2D) NMR experiments are crucial for confirming proton-proton and proton-carbon connectivities, enabling unambiguous signal assignments and structural elucidation.
Correlation Spectroscopy (COSY): A COSY spectrum would show cross-peaks between coupled protons. This would confirm the connectivity within the allyl group (e.g., -CH₂- correlating with -CH=, and -CH= correlating with =CH₂). It would also reveal couplings between adjacent aromatic protons on the quinoline ring, helping to assign specific positions. cdc.gov
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons directly bonded to carbons. An HMQC/HSQC spectrum would show cross-peaks between each proton signal in the ¹H NMR and its directly attached carbon signal in the ¹³C NMR. This is invaluable for assigning specific carbon signals to their corresponding proton signals, particularly for the allylic and vinylic carbons and the protonated quinoline carbons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) proton-carbon correlations. This is particularly useful for establishing connectivity across quaternary carbons and for confirming the position of the allyl group on the quinoline ring. For example, the allylic methylene protons would show HMBC correlations to C-3 of the quinoline ring, and potentially to C-2 and C-4, confirming the attachment point. Aromatic protons would show correlations to quaternary carbons within the quinoline system, aiding in the complete assignment of the quinoline core.
¹³C NMR for Carbon Skeleton Elucidation
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are essential for confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which can confirm its elemental composition. For this compound (C₁₂H₁₁N), the theoretical exact mass would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).
Expected Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₂H₁₁N) would be observed at m/z 169.0891 (calculated for C₁₂H₁₁N). whitman.edu
[M+H]⁺ Ion: In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecular ion [M+H]⁺ would be observed at m/z 170.0969.
The accurate measurement of this exact mass provides strong evidence for the molecular formula of this compound.
Electron Ionization (EI) mass spectrometry provides a fragmentation pattern that can be used to deduce structural features. The stability of the quinoline ring and the presence of the allyl group would lead to characteristic fragmentation pathways. whitman.edulibretexts.org
Molecular Ion (M⁺): A relatively strong molecular ion peak at m/z 169 is expected due to the stability of the aromatic quinoline system. whitman.edu
Loss of Allyl Radical: A common fragmentation pathway for allyl-substituted compounds is the loss of an allyl radical (CH₂=CH-CH₂•, 41 Da), leading to a fragment ion at m/z 128 (169 - 41). This fragment would correspond to the protonated quinoline core or a rearranged quinoline ion, which is highly stable. whitman.edupearson.com
Alpha-Cleavage: Cleavage alpha to the quinoline ring (between C-3 of quinoline and the allylic methylene carbon) could lead to the loss of a vinyl radical or other fragments, though the allylic cleavage is often more prominent.
Allylic Cleavage: Cleavage of the C-C bond allylic to the double bond (i.e., between the allylic methylene and the vinylic carbon) would result in the formation of a stable quinoline-CH₂⁺ ion, potentially at m/z 142 (169 - 27, where 27 is C₂H₃). nih.govwhitman.edu
Quinoline Core Fragments: Further fragmentation of the quinoline core would yield characteristic ions, such as those corresponding to the loss of HCN (27 Da) or other small molecules, commonly observed in quinoline derivatives. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Type | m/z (Expected) | Description |
| M⁺ | 169.0891 | Molecular ion (C₁₂H₁₁N) |
| [M+H]⁺ | 170.0969 | Protonated molecular ion |
| [M - C₃H₅]⁺ | 128 | Loss of allyl radical |
| [M - C₂H₃]⁺ | 142 | Loss of vinyl group (from allylic cleavage) |
| Other fragments | <128 | Characteristic quinoline core fragments |
Conclusion and Outlook
Summary of Key Advancements in 3-Allylquinoline Chemistry
Significant progress has been made in the synthesis and understanding of this compound and its derivatives. Traditional methods for quinoline (B57606) synthesis have evolved, incorporating innovative strategies such as catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization mdpi.com. Specifically for allylated quinolines, one-pot methods involving palladium-catalyzed reactions of aryl azides have been developed, allowing for the synthesis of 3-allylquinolines or 3,4-diallylquinolines by adjusting the allyl substituent position globethesis.com. Another advancement includes the use of hypervalent iodine reagents, such as PIFA, in intramolecular olefin amidation reactions, offering an environmentally benign alternative to metal-assisted processes for obtaining this compound researchtrends.net. The development of transition metal-free synthesis of 3-acylquinolines via [4+2] annulation of anthranils and enaminones catalyzed by methanesulfonic acid (MSA) and NaI under mild conditions represents a notable step forward, accommodating diverse substrates and yielding products efficiently mdpi.commdpi.com. Furthermore, the application of multicomponent reactions (MCRs) has emerged as an efficient strategy, allowing for the construction of complex quinoline architectures, including those with allyl functionalities, in a single step with high atom economy and structural diversity rsc.orgrsc.org.
Remaining Challenges and Open Questions
Despite these advancements, several challenges persist in the chemistry of this compound. A primary concern in quinoline synthesis, which extends to this compound, is the continued reliance on precious metal catalysts (e.g., palladium, gold) and stoichiometric oxidants, leading to high costs and environmental concerns mdpi.com. Issues such as limited substrate scope, moderate selectivity, and unsatisfactory yields, particularly for complex or polysubstituted quinolines, remain unresolved mdpi.com. For instance, while palladium-catalyzed allylation reactions have been developed, their yields can be moderate globethesis.com. The efficient and selective functionalization of inert alkyl C-H bonds, particularly relevant for introducing or modifying allyl groups, also presents a significant challenge researchgate.net. Furthermore, while some biological activities are known for quinoline derivatives, the specific biological mechanisms and pharmacological targets of this compound itself often require further elucidation nih.govresearchgate.net.
Future Prospects and Emerging Research Avenues for this compound
The future of this compound chemistry is promising, with several emerging research avenues focused on enhancing sustainability, expanding reactivity, and exploring advanced applications.
Development of Novel and Sustainable Synthetic Routes
Future research will heavily emphasize the development of greener and more sustainable synthetic methodologies for this compound. This includes exploring transition-metal-free protocols, utilizing inexpensive and readily available catalysts, and employing environmentally friendly solvents or solvent-free conditions mdpi.comorganic-chemistry.orgeurekaselect.comijpsjournal.com. Examples of such approaches for quinoline synthesis include visible-light-mediated aerobic dehydrogenation with titanium dioxide as a catalyst and oxygen as a green oxidant, and chromium-catalyzed acceptorless dehydrogenative coupling organic-chemistry.orgrsc.org. The use of nanocatalysts, such as copper-based nanoparticles, also presents a promising avenue for more efficient and sustainable quinoline synthesis nih.gov.
Exploration of New Reactivity Modes and Transformations
Expanding the known reactivity modes and transformations of this compound is another key area. This involves investigating novel catalytic systems, such as those involving main group metal and metalloid compounds as supporting ligands for transition metals, which can offer unusual electronic and steric environments leading to remarkable catalytic activity and unique product selectivity rsc.org. Exploration of new cycloaddition reactions, particularly those involving allyl cations as C3-π-systems, could lead to the synthesis of complex molecular architectures beilstein-journals.org. Furthermore, research into C-H activation strategies, including distal C(sp2)-H olefination and directed C8-H allylation of quinoline N-oxides, could unlock new pathways for functionalizing the quinoline ring with allyl groups researchgate.net.
Advanced Applications in Materials Science and Catalysis
The unique structural features of this compound make it a potential candidate for advanced applications in materials science and catalysis. Quinoline derivatives are already recognized for their significance in materials science rsc.org. Future work could explore the incorporation of this compound into polymeric materials or its use as a ligand in novel catalytic systems asu.eduscirp.orgextrica.compnnl.govdupont.com. Its allyl group offers a handle for polymerization or further functionalization, potentially leading to new functional materials with tailored properties. Its nitrogen atom and alkene functionality could also enable its use in various catalytic processes, including those involving metal complexes or organocatalysis pnnl.govdupont.com.
Further Elucidation of Biological Mechanisms for Scaffold Utilization
Given the broad range of biological activities associated with quinoline derivatives, further in-depth studies into the specific biological mechanisms of this compound are crucial nih.govresearchgate.netrhhz.netresearchgate.net. This includes identifying precise pharmacological targets, understanding structure-activity relationships, and exploring its potential as a scaffold for drug discovery nih.govresearchgate.net. Such elucidation could pave the way for the rational design of new bioactive molecules with enhanced efficacy and selectivity, contributing to medicinal chemistry nih.govresearchgate.net.
Q & A
Q. How can researchers enhance the reproducibility of catalytic applications of this compound in organic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
